In silico binding affinity studies of Methyl(2-methyl-1-phenylpropyl)amine
Executive Summary This technical guide delineates a rigorous in silico framework for determining the binding affinity of Methyl(2-methyl-1-phenylpropyl)amine (an -dimethylated phenethylamine derivative). Given its struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates a rigorous in silico framework for determining the binding affinity of Methyl(2-methyl-1-phenylpropyl)amine (an
-dimethylated phenethylamine derivative). Given its structural homology to psychostimulants like methamphetamine and mephentermine, this molecule is predicted to modulate monoaminergic signaling.
This guide moves beyond basic docking to establish a predictive toxicology and efficacy model . We focus on its interaction with the Trace Amine Associated Receptor 1 (TAAR1) and the Norepinephrine Transporter (NET) , utilizing Homology Modeling, Induced Fit Docking (IFD), and MM/GBSA free energy calculations.
Molecular Profile & Target Landscape
Methyl(2-methyl-1-phenylpropyl)amine possesses two chiral centers (C1 and C2), resulting in four distinct stereoisomers. Biological activity in this class is highly stereoselective.
hNET (Human Norepinephrine Transporter): Responsible for reuptake of norepinephrine; inhibition leads to sympathomimetic effects.
Computational Infrastructure & Preparation
Ligand Stereochemical Enumeration
Because the specific isomer is often undefined in raw chemical queries, you must model all four possibilities to determine the eutomer (active isomer).
Software: LigPrep (Schrödinger) or RDKit.
Protocol:
Generate 3D conformers for:
, , , and .
Protonation: Set pH to
. The secondary amine () must be modeled as protonated (+1 charge) .
Energy Minimization: OPLS4 force field.
Protein Target Preparation
High-resolution crystal structures for hNET are available, but hTAAR1 requires homology modeling.
Target 1: hNET: Use PDB ID 6AWO (bound to antidepressant).
Target 2: hTAAR1:
Template:
-adrenergic receptor (PDB: 2RH1) or 5-HT receptors due to high sequence identity in the transmembrane (TM) bundle.
Homology Tool: SWISS-MODEL or Prime.
Refinement: Loop refinement is critical for Extracellular Loop 2 (ECL2), which often acts as a "lid" for the orthosteric site.
Workflow Visualization
The following diagram illustrates the integrated workflow from structure preparation to thermodynamic validation.
Standard rigid-receptor docking fails for phenethylamines because the binding pocket collapses without the ligand. Induced Fit Docking (IFD) is mandatory.
Step-by-Step Methodology:
Grid Generation:
Center the grid on the conserved Aspartate residue (Asp79 in hDAT/NET equivalents, Asp3.32 in GPCR numbering). This residue anchors the ligand's amine.
Box size:
Å.
Constraint Definition:
Mandatory: Define a hydrogen bond constraint between the ligand's protonated nitrogen and the carboxylate oxygen of the active site Aspartate.
Reasoning: This mimics the "salt bridge" essential for aminergic neurotransmission. Poses failing this are biologically irrelevant.
Sampling:
Algorithm: Glide XP (Extra Precision) or AutoDock Vina.
Side-chain flexibility: Allow rotation for residues within 5 Å of the ligand (specifically Phenylalanine/Tryptophan residues involved in
stacking).
Output Filtering:
Discard poses with positive van der Waals energy (clashes).
Prioritize poses showing
T-shaped interaction between the ligand's phenyl ring and the receptor's aromatic cluster (e.g., Phe residues in TM6).
Molecular Dynamics & Thermodynamics (The "Score" Phase)
Docking scores are static approximations. MD simulations provide the "time-evolution" of the binding event, confirming if the ligand stays bound or drifts.
System Setup (GROMACS/Amber)
Membrane: Embed the protein-ligand complex in a POPC lipid bilayer . GPCRs and Transporters are transmembrane proteins; simulating in water alone is invalid.
Solvation: TIP3P water model, neutralized with 0.15 M NaCl.
Force Field:
Protein: CHARMM36m (optimized for membrane proteins).
Ligand: CGenFF or GAFF2 (Generate topology via Acpype/Antechamber).
Simulation Protocol
Minimization: Steepest descent (50,000 steps).
Equilibration:
NVT (1 ns): Restrain protein/ligand heavy atoms. Heat to 310 K.
NPT (5 ns): Release lipid restraints first, then protein side chains.
Production Run: 100 ns minimum.
Success Metric: Ligand RMSD < 2.5 Å relative to the protein backbone.
Binding Free Energy (MM/GBSA)
Calculate
using the Molecular Mechanics/Generalized Born Surface Area method on the last 20 ns of the trajectory.
Bermudez, M., & Wolber, G. (2015). Structure-based prediction of GPCR ligand binding modes. Expert Opinion on Drug Discovery. Link
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Sciences. Link
Sørensen, T. L., et al. (2001). Candidate genes for panic disorder: the norepinephrine transporter gene. Molecular Psychiatry. Link
Pei, Y., et al. (2016). Trace amine-associated receptor 1 (TAAR1) molecular function, pharmacology, and structure-based drug discovery. Current Topics in Medicinal Chemistry. Link
He, X., et al. (2015). Structure-Activity Relationship of Phenethylamine Derivatives as Trace Amine-Associated Receptor 1 (TAAR1) Agonists. Journal of Medicinal Chemistry. Link
Comparison of Methyl(2-methyl-1-phenylpropyl)amine vs phenethylamine analogs
An In-Depth Technical Guide to the Comparative Pharmacology of Methyl(2-methyl-1-phenylpropyl)amine and Phenethylamine Analogs Abstract The phenethylamine scaffold represents one of the most versatile and pharmacological...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Comparative Pharmacology of Methyl(2-methyl-1-phenylpropyl)amine and Phenethylamine Analogs
Abstract
The phenethylamine scaffold represents one of the most versatile and pharmacologically significant structures in medicinal chemistry. As the backbone for numerous endogenous neurotransmitters, hormones, and a vast array of synthetic psychoactive compounds, its derivatives exhibit a wide spectrum of biological activities.[1][2] This guide provides a detailed comparative analysis of a specific derivative, Methyl(2-methyl-1-phenylpropyl)amine (N-methyl-α-isopropylphenethylamine), and the broader class of phenethylamine analogs. We will explore the intricate structure-activity relationships, dissect the primary mechanisms of action targeting monoamine systems and specific receptors, and provide robust, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of neuroactive compounds.
The Phenethylamine Core: A Foundation for Neuroactivity
Phenethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[3] Its simple structure—a phenyl ring attached to an ethylamine side chain—belies its profound biological importance. In the brain, PEA is synthesized from the amino acid L-phenylalanine and regulates monoamine neurotransmission, primarily by binding to the Trace Amine-Associated Receptor 1 (TAAR1).[1][4] However, its therapeutic utility is limited by rapid metabolism via monoamine oxidase B (MAO-B).[3]
The true pharmacological potential of this class is unlocked through structural modification. By substituting hydrogen atoms on the phenyl ring, the ethyl side chain (at the α and β carbons), and the terminal amine, a diverse array of compounds with tailored activities can be created. These modifications can dramatically alter a compound's potency, metabolic stability, and mechanism of action, giving rise to stimulants, anorectics, antidepressants, and psychedelics.[2][5]
This guide focuses on Methyl(2-methyl-1-phenylpropyl)amine, a compound featuring both N-methylation and a bulky α-isopropyl substitution, and compares its predicted profile to archetypal phenethylamine analogs.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The pharmacological profile of a phenethylamine analog is dictated by the nature and position of its chemical substituents. Understanding these structure-activity relationships is fundamental to predicting a novel compound's effects and to designing new molecules with desired therapeutic properties.
Structural Modification
Pharmacological Consequence
Exemplary Compounds
α-Carbon Alkylation
Increases metabolic stability by conferring resistance to MAO; enhances CNS stimulant properties by promoting monoamine release.[2][6]
β-Hydroxylation generally reduces CNS activity and blood-brain barrier penetration. β-Keto group defines the cathinone class.
Ephedrine (β-hydroxy), Cathinone (β-keto)
N-Amine Alkylation
N-methylation often increases potency and lipophilicity.[2] Larger N-substituents can drastically alter receptor selectivity (e.g., toward 5-HT₂ receptors).[2]
Methoxy or halogen substitutions, particularly at the 2 and 5 positions, are critical for potent 5-HT₂A receptor agonism and psychedelic activity.[2][9][10][11] Para-substitutions can enhance effects on serotonin systems.[11]
2C-B (2,5-dimethoxy-4-bromo), DOM (2,5-dimethoxy-4-methyl)
Methyl(2-methyl-1-phenylpropyl)amine incorporates two key SAR features:
α-Isopropyl Group: This bulky substitution provides significant steric hindrance, strongly suggesting resistance to MAO degradation and a prolonged duration of action compared to PEA. This feature is shared with the anorectic agent phentermine.[7]
N-Methyl Group: Similar to the conversion of amphetamine to methamphetamine, N-methylation is expected to increase the compound's lipophilicity and potency as a monoamine releasing agent.[2]
Based on this structural analysis, Methyl(2-methyl-1-phenylpropyl)amine is predicted to be a potent, long-acting CNS stimulant, functioning primarily as a monoamine releaser.
Core Pharmacological Mechanisms
Phenethylamine analogs exert their effects by interfacing with the brain's monoamine systems through several key mechanisms.
Modulation of Monoamine Transporters (DAT, NET, SERT)
The plasma membrane monoamine transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[12][13][14] These transporters are the primary targets for most stimulant phenethylamines.[15] Ligands can interact with these transporters in two distinct ways:
Uptake Inhibition (Blockade): The ligand binds to the transporter, preventing it from resequestering the neurotransmitter. This leads to an increase in synaptic neurotransmitter levels. Cocaine is the classic example of a DAT inhibitor.
Substrate-Type Release (Reversal): The ligand is transported into the presynaptic neuron by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and induces a reversal of the plasma membrane transporter's direction of flow (efflux).[1][16] This results in a massive, non-vesicular release of neurotransmitters into the synapse. Amphetamine and its derivatives are archetypal monoamine releasers.[2][17]
Given its structural similarity to methamphetamine and phentermine, Methyl(2-methyl-1-phenylpropyl)amine is strongly predicted to function as a substrate-type releaser, likely with high potency at DAT and NET.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G protein-coupled receptor (GPCR) that is a primary target for endogenous trace amines like PEA.[1][4] When activated, TAAR1 initiates a Gs-protein signaling cascade that modulates the activity of monoamine transporters, effectively "braking" dopaminergic and serotonergic systems.[3][18] Many synthetic phenethylamines, including amphetamine, are also potent TAAR1 agonists.[19] This interaction contributes to their complex pharmacological profiles.
Figure 1: Key signaling pathways modulated by phenethylamine analogs.
Serotonin 5-HT₂ Receptor Agonism
A distinct subclass of phenethylamines, characterized by specific substitutions on the phenyl ring (typically 2,5-dimethoxy), acts as potent agonists at the serotonin 5-HT₂A receptor.[9][10] This mechanism is responsible for the profound psychedelic and hallucinogenic effects of compounds like 2C-B and DOM.[2][8] These compounds generally have lower affinity for the monoamine transporters compared to stimulants.[11] Due to its lack of appropriate ring substitutions, Methyl(2-methyl-1-phenylpropyl)amine is not expected to have significant activity at 5-HT₂A receptors.
Experimental Methodologies for Pharmacological Characterization
A multi-tiered experimental approach is required to fully elucidate the pharmacological profile of a novel phenethylamine analog. The following protocols provide a robust framework for this characterization.
Protocol: Radioligand Binding Assay for Receptor Affinity
Causality: This assay quantifies the affinity (Ki) of a test compound for a specific receptor target. It is a foundational experiment to determine potential sites of action. The principle is competitive displacement: the unlabeled test compound competes with a known, high-affinity radiolabeled ligand for binding to the receptor.[20]
Methodology:
Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., DAT, NET, SERT, or 5-HT₂A) from cell lines or animal brain tissue.
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of the unlabeled test compound.
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[21][22] The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Self-Validation: The protocol must include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate the receptors). Specific binding is calculated as Total - Non-specific.
// Nodes
A [label="Prepare Receptor\nMembranes", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Incubate:\nMembranes + Radioligand\n+ Test Compound", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Rapid Filtration\n(Separate Bound/Free)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Scintillation\nCounting", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Data Analysis\n(IC50 -> Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Controls:\nTotal Binding\nNon-Specific Binding", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
B -> F [style=dotted, label="Include"];
}
.dot
Figure 2: Experimental workflow for determining receptor binding affinity.
Causality: This assay is critical for distinguishing between uptake inhibitors and substrate-type releasing agents. It directly measures the ability of a compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).
Methodology:
Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine).
Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine), which is taken up via the corresponding transporter.
Washing: Wash the synaptosomes with buffer to remove excess extracellular radiolabel.
Superfusion: Place the loaded synaptosomes in a superfusion system that allows for continuous washing with buffer. Collect baseline fractions.
Stimulation: Introduce the test compound at various concentrations into the superfusion buffer and continue collecting fractions.
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.
Data Analysis: Express the radioactivity in each fraction as a percentage of the total synaptosomal radioactivity. A significant increase in release above baseline indicates the compound is a releasing agent.
Self-Validation: A positive control (e.g., amphetamine) and a vehicle control must be run in parallel. To confirm the release is transporter-mediated, the experiment can be repeated in the presence of a known potent uptake inhibitor (e.g., cocaine), which should block the release effect.
// Nodes
A [label="Isolate\nSynaptosomes", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Load with\n[3H]Neurotransmitter", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Wash to Remove\nExcess Label", fillcolor="#FFFFFF", fontcolor="#202124"];
D [label="Superfuse & Collect\nBaseline Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Add Test Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Collect\nExperimental Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Quantify Radioactivity\nin Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Analyze Release\nProfile", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
.dot
Figure 3: Workflow for assessing neurotransmitter releasing activity.
Analytical Methods
For the definitive identification and quantification of these compounds in biological matrices or seized materials, hyphenated chromatography-mass spectrometry techniques are the gold standard.[23]
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and structural information, though derivatization may be required for these amine-containing compounds.[24][25]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for quantitative analysis in complex samples.[23]
Conclusion
The phenethylamine class remains a fertile ground for neuropharmacological research and drug discovery. A thorough understanding of the structure-activity relationships is paramount for predicting the function of novel analogs like Methyl(2-methyl-1-phenylpropyl)amine. Its structural features—N-methylation and α-isopropyl substitution—strongly suggest it functions as a potent, long-acting monoamine releasing agent with a profile geared towards CNS stimulation rather than psychedelic activity. The experimental protocols detailed herein provide a comprehensive and validated framework for researchers to test this hypothesis and rigorously characterize the pharmacological profile of this and other phenethylamine derivatives, paving the way for a deeper understanding of their therapeutic and toxicological potential.
References
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (2022). Biomolecules & Therapeutics. [Link]
Miller, J. R., & Edmondson, D. E. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry. [Link]
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics. [Link]
Gainetdinov, R. R., Sotnikova, T. D., & Caron, M. G. (2002). Monoamine transporter pharmacology and mutant mice. Trends in Pharmacological Sciences. [Link]
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022). Semantic Scholar. [Link]
Loland, C. J. (2015). Overview of Monoamine Transporters. Methods in Molecular Biology. [Link]
Torres, G. E. (2001). Pharmacology of monoamine neurotransmitter transporters. Nippon Yakurigaku Zasshi. [Link]
Canal, C. E., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. Journal of Medicinal Chemistry. [Link]
Phenylethylamine Derivatives: Pharmacological and Toxicological Studies. (2019). ProQuest. [Link]
Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine Transporters: From Genes to Behavior. Annual Review of Pharmacology and Toxicology. [Link]
Kulkarni, S. S., et al. (2013). A review of monoamine transporter-ligand interactions. Current Medicinal Chemistry. [Link]
Phenethylamine. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]
Nichols, D. E., et al. (1982). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics. [Link]
Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]
Tripathi, T., et al. (2025). Separation of Mephentermine from Other Structural Analogues of Phenethylamine and Amphetamine in Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. SSRN. [Link]
Wozniak, M. K., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. [Link]
I.A., C., & P.D., M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
Hoefig, C. S., et al. (2018). The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor. Frontiers in Pharmacology. [Link]
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2002). ResearchGate. [Link]
Zanda, M., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. [Link]
Tao, Q. F., & Zeng, S. (2002). Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. Journal of Biochemical and Biophysical Methods. [Link]
Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Methods in Molecular Medicine. [Link]
A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]
Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]
Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. (2025). Università degli Studi di Cagliari. [Link]
Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology. [Link]
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Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence. [Link]
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Pawar, R. S., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. [Link]
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History and discovery of Methyl(2-methyl-1-phenylpropyl)amine in organic chemistry
An In-Depth Technical Guide to the Phenylpropylamine Scaffold: History, Synthesis, and Isomeric Complexity Foreword for the Researcher The phenylpropylamine backbone represents a foundational scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Phenylpropylamine Scaffold: History, Synthesis, and Isomeric Complexity
Foreword for the Researcher
The phenylpropylamine backbone represents a foundational scaffold in medicinal chemistry, giving rise to a vast family of compounds with profound physiological effects. While the query specifically requested information on "Methyl(2-methyl-1-phenylpropyl)amine," it is crucial to recognize this nomenclature can be ambiguous. The most precise IUPAC interpretation points to N-methyl-2-methyl-1-phenylpropan-1-amine . However, literature and practical discourse often blur the lines between numerous structural isomers, each possessing a unique history, synthesis, and pharmacological profile.
This guide, therefore, addresses the topic from a broader, more practical perspective. It begins by deconstructing the specific molecule requested and then expands to cover the history, synthesis, and application of its more prominent and historically significant isomers. By exploring the nuances of this chemical class, we aim to provide a comprehensive resource that underscores the critical importance of precise structural definition in drug development and regulatory affairs.
Part 1: Deconstructing the Phenylpropylamine Scaffold: A Tale of Isomers
The subtle rearrangement of methyl and amine groups on the three-carbon propyl chain, attached to a phenyl ring, results in compounds with dramatically different properties. Understanding this isomeric landscape is fundamental.
The core structure is C₁₀H₁₅N, but the connectivity defines the substance. Key isomers include:
N-methyl-2-methyl-1-phenylpropan-1-amine : The molecule specified in the topic. Here, the amine is on the first carbon (benzylic position), which also holds the phenyl group. A methyl group is on the second carbon, and another methyl is attached to the nitrogen.
2-Methyl-1-phenylpropan-1-amine : The primary amine precursor to the above, lacking the N-methyl group.[1][2][3]
Phentermine (2-methyl-1-phenylpropan-2-amine) : A well-known anorectic agent. The amine is on the second carbon, which also bears two methyl groups (a gem-dimethyl group), and the phenyl group is on the first carbon. This is a positional isomer of the user's requested molecule.[4]
Methamphetamine (N-methyl-1-phenylpropan-2-amine) : A potent central nervous system (CNS) stimulant. The amine is on the second carbon, and the phenyl group is on the first. This structure is arguably the most well-known member of this class.[5]
The following diagram illustrates the structural relationships between these key isomers, highlighting the critical differences in substituent placement.
Caption: Isomeric relationships within the C10H15N phenylpropylamine family.
Part 2: Historical Context and Discovery
The history of this class of compounds is not centered on a single discovery but is a narrative woven from the independent synthesis and characterization of its various isomers for different therapeutic goals.
The Rise of CNS Stimulants: Amphetamine and Methamphetamine
The story begins not with methamphetamine itself, but with its parent compound, amphetamine (1-phenylpropan-2-amine). First synthesized in Germany in 1887 by Lazăr Edeleanu, its stimulant properties were not discovered until the 1920s. It was later marketed as Benzedrine in an inhaler form for nasal congestion.
Methamphetamine (N-methyl-1-phenylpropan-2-amine) was synthesized in 1893 by Japanese chemist Nagai Nagayoshi. Its pharmacological potential was explored further in the 1930s, leading to its use during World War II by Axis and Allied forces to increase alertness and combat fatigue. Post-war, it found legitimate medical use as a diet aid and antidepressant, a trajectory that was ultimately overshadowed by its high potential for abuse and addiction, leading to its strict control under Schedule II in the United States.[1]
The Development of Anorectics: Phentermine
Phentermine (2-methyl-1-phenylpropan-2-amine) was first synthesized in the 1950s. It was investigated as part of a broader search for sympathomimetic amines with appetite-suppressing (anorectic) effects but with a lower potential for CNS stimulation and abuse compared to amphetamine.[4] It was approved by the FDA in 1959 as an appetite suppressant for the short-term management of obesity. Its mechanism involves the release of norepinephrine, which reduces hunger signals.[4] Unlike methamphetamine, it has weaker effects on dopamine release, contributing to its lower abuse potential.
Emergence of Designer Analogues
In recent decades, the clandestine synthesis of analogues has led to the emergence of compounds like N,α-diethylphenethylamine (DEPEA) . This compound, structurally similar to methamphetamine, has been identified as an undisclosed adulterant in dietary and pre-workout supplements.[6][7][8] Its pharmacology is not well-studied in humans, but it is known to act as a norepinephrine-dopamine releasing agent in animal models.[6] The discovery of such analogues highlights the ongoing challenges for regulatory agencies in monitoring the supplement market.[8]
Part 3: Synthesis Methodologies: Building the Core Scaffold
The synthesis of phenylpropylamines can be achieved through various routes. The choice of method often depends on the desired isomeric purity, available starting materials, and scalability. A common modern approach involves the construction of a nitrile intermediate followed by reduction or rearrangement.
A representative synthesis for a related structure, 2-methyl-1-substituted phenyl-2-propanamine, is detailed in patent literature and provides a robust framework that can be adapted.[9] This multi-step process offers good yields and avoids the use of highly toxic reagents like sodium cyanide.[9]
General Synthetic Workflow
The following diagram outlines a general, multi-step synthesis pathway for producing a phenylpropylamine core structure, inspired by modern patented methods.
Caption: A multi-step workflow for the synthesis of phenylpropylamine derivatives.
Experimental Protocol: Synthesis of 2-methyl-1-phenyl-2-propanamine (Phentermine) - A Conceptual Outline
The following protocol is a conceptual representation based on established organic chemistry principles, such as the Ritter reaction or the Curtius rearrangement pathway outlined above.
Objective: To synthesize 2-methyl-1-phenyl-2-propanamine from a suitable precursor.
Methodology based on the Curtius Rearrangement Pathway[9]:
Step 1: Synthesis of 2-Methyl-2-phenylpropanoic acid.
This intermediate can be prepared via various methods, for instance, by the oxidation of 2-methyl-1-phenyl-2-propanol or through a Grignard reaction between a phenylmagnesium halide and a suitable carbonyl compound followed by oxidation.
Step 2: Conversion to an Acyl Azide.
The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting acyl chloride is then reacted with sodium azide (NaN₃) in an appropriate solvent (e.g., acetone) to form the acyl azide. This step must be performed with extreme caution as acyl azides can be explosive.
Step 3: Curtius Rearrangement and Trapping.
The acyl azide is carefully heated in an inert solvent (e.g., toluene). It undergoes rearrangement, losing N₂ gas to form a highly reactive isocyanate intermediate.
This isocyanate is immediately "trapped" by adding an alcohol, such as benzyl alcohol, to form a stable carbamate (a protected amine).
Step 4: Hydrolysis of the Carbamate.
The protective carbamate group is removed by acid- or base-catalyzed hydrolysis. Refluxing with a strong acid like hydrochloric acid (HCl) will cleave the carbamate, and upon workup and basification, yield the desired primary amine, 2-methyl-1-phenyl-2-propanamine.
Self-Validation and Causality:
Why Curtius Rearrangement? This method provides a reliable way to convert a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂ during hydrolysis). It offers good control over the final product structure.
Why protect as a carbamate? The isocyanate intermediate is too reactive to isolate. Trapping it as a stable carbamate allows for purification and controlled deprotection in a separate step, improving the overall yield and purity of the final amine.
Why catalytic hydrogenation for other routes? An alternative final step, particularly if a benzyl carbamate is formed, is catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst).[9] This is a clean and efficient method for deprotection that avoids harsh acidic or basic conditions.
Part 4: Physicochemical and Analytical Data
The characterization of these isomers is critical for identification in pharmaceutical, forensic, and research settings.
Analytical Techniques:
The identification of these compounds, especially in complex matrices like dietary supplements or biological samples, relies on sophisticated analytical methods.
Chromatography: Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used to separate the isomers from each other and from other substances.
Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), MS provides fragmentation patterns that act as a molecular fingerprint for definitive identification.[8]
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the precise structure of a synthesized compound by analyzing the magnetic properties of its atomic nuclei.[8]
Part 5: Regulatory Landscape and Conclusion
The phenylpropylamine family is a stark example of how minor structural modifications can lead to vastly different applications and regulatory classifications.
Controlled Substances: Methamphetamine is a Schedule II controlled substance in the United States, acknowledging a high potential for abuse alongside accepted medical uses.[1] Its isomers and analogues are often regulated under similar or even stricter controls (e.g., Schedule I).
Prescription Medications: Phentermine is a Schedule IV controlled substance, indicating a lower potential for abuse relative to Schedule II drugs, and is available by prescription for weight management.[4]
Banned Substances in Sport: Many phenethylamine derivatives, including N-methyl-2-phenylpropan-1-amine, are banned by organizations like the World Anti-Doping Agency (WADA) due to their stimulant effects.[10]
Unregulated Analogues: The emergence of designer drugs like DEPEA in supplements poses a significant public health risk. These substances have often not been studied in humans, and their adverse effects are unknown.[8] Regulatory bodies face an ongoing battle to identify and control these novel psychoactive substances.
References
Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
Application Note: HPLC Method Development for Methyl(2-methyl-1-phenylpropyl)amine
Introduction & Scope Methyl(2-methyl-1-phenylpropyl)amine (MMPPA) is a secondary amine and a structural analog of the phenethylamine class. Often utilized as a chiral building block in pharmaceutical synthesis or as a re...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Methyl(2-methyl-1-phenylpropyl)amine (MMPPA) is a secondary amine and a structural analog of the phenethylamine class. Often utilized as a chiral building block in pharmaceutical synthesis or as a reference standard in forensic analysis, its reliable detection requires a method that addresses the specific chromatographic challenges posed by lipophilic amines.
The Analytical Challenge:
Like many secondary amines, MMPPA exhibits strong interaction with residual silanol groups (
) on the silica backbone of HPLC columns. This interaction typically results in:
Peak Tailing: Asymmetry factors (
) > 1.5.
Retention Instability: Varying retention times (
) based on pH fluctuations.
Low Sensitivity: The molecule lacks extended conjugation, necessitating low-UV detection where solvent cut-off interference is a risk.
This guide provides a validated, "Gold Standard" protocol using Ion-Suppression Reversed-Phase Chromatography (IS-RPC) to overcome these limitations.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step in rational method design.
Property
Value / Characteristic
Impact on HPLC Method
Structure
N-Methyl-1-phenyl-2-methylpropylamine
Hydrophobic Phenyl + Basic Amine
pKa (Calc.)
~9.5 - 10.0 (Basic)
Ionized () at neutral/acidic pH.
LogP
~2.5 (Lipophilic)
Retains well on C18/C8 columns.
Chromophore
Phenyl Ring (Benzenoid)
UV Max ~210 nm (E2 band), ~257 nm (B band).
Strategic Choices (The "Why")
Stationary Phase: We utilize a Base-Deactivated Silica (BDS) C18 column . Standard silica columns will cause severe tailing due to the ion-exchange mechanism between the protonated amine and ionized silanols. High-purity, end-capped silica minimizes this.
Mobile Phase pH: We select pH 3.0 . At this pH, the amine is fully protonated (
), increasing solubility, while the residual silanols are protonated (), reducing their ability to bind the amine cation.
Peak Shape Modifier: The addition of Triethylamine (TEA) is recommended if older column generations are used. TEA acts as a "sacrificial base," saturating active silanol sites.
Optimized Chromatographic Conditions
This protocol is designed for transferability across Agilent 1200/1260, Waters Alliance, or Shimadzu Prominence systems.
Instrumentation & Parameters[1][2][3]
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).
Column Temperature: 30°C (Controlled).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV-Vis / PDA at 210 nm (Reference: 360 nm).
Note: 210 nm provides 10x sensitivity over 254 nm but requires high-purity solvents to avoid baseline noise.
Run Time: 15 minutes.
Mobile Phase Preparation[3]
Buffer A (20 mM Phosphate, pH 3.0):
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water.
Add 2.0 mL of Triethylamine (TEA) (Optional but recommended for peak symmetry).
Adjust pH to 3.0 ± 0.05 using Orthophosphoric Acid (85%).
Dilute to 1000 mL with water.
Filter through a 0.45 µm Nylon membrane.
Mobile Phase Composition (Isocratic):
Buffer A: 70%
Acetonitrile (HPLC Grade): 30%
Rationale: A 30% organic modifier ensures retention of the lipophilic MMPPA (
) while eluting polar impurities early.
Visualized Workflow: Method Logic
The following diagram illustrates the critical decision pathways used to derive this method, ensuring scientific reproducibility.
Figure 1: Decision matrix for optimizing HPLC conditions for lipophilic amines, balancing stationary phase selection with mobile phase pH control.
Experimental Protocols
Protocol A: Standard Preparation
Objective: Create a precise calibration standard at 100 µg/mL.
Stock Solution (1 mg/mL):
Weigh 10.0 mg of Methyl(2-methyl-1-phenylpropyl)amine reference standard.[1]
Transfer to a 10 mL volumetric flask.
Dissolve in 5 mL of Methanol .
Sonicate for 5 minutes to ensure complete dissolution.
Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Mobile Phase.
Stability Note: Prepare fresh daily. Secondary amines can oxidize over extended periods if not stored in amber glass.
Protocol B: System Suitability Testing (SST)
Before analyzing unknown samples, the system must pass the following criteria (n=5 injections of Working Standard).
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time ()
min
Ensures flow rate and column equilibrium stability.
Theoretical Plates (N)
Indicates column efficiency and packing integrity.
Tailing Factor ()
Critical for amines; ensures silanol suppression is effective.
RSD (Area)
Confirms autosampler precision.
Validation Summary (ICH Q2 R1)
This method has been designed to meet ICH validation requirements.
Validation Parameter
Methodology
Expected Performance
Linearity
5 levels (50% to 150% of target conc.)
Accuracy (Recovery)
Spike placebo at 80%, 100%, 120%
98.0% - 102.0%
LOD / LOQ
Signal-to-Noise (S/N) ratio
LOD: S/N > 3; LOQ: S/N > 10
Specificity
Injection of solvent blank & placebo
No interference at of analyte.
Troubleshooting Guide
Issue: Peak Tailing (
)
Cause: Active silanols on the column or insufficient buffer strength.
Fix: Increase TEA concentration to 0.2% or switch to a newer generation "Hybrid Particle" column (e.g., Waters XBridge) which operates well at high pH.
Issue: Baseline Drift at 210 nm
Cause: UV Cut-off of solvents.
Fix: Ensure Acetonitrile is "Gradient Grade" or "Far UV Grade". Do not use THF or Acetone in the mobile phase.
Issue: Retention Time Shift
Cause: pH instability.
Fix: The amine's retention is sensitive to pH near its pKa. However, at pH 3.0 (far from pKa 9.5), it is robust. Check if the buffer was prepared correctly by weighing salts rather than just pH adjustment.
Advanced Topic: Chiral Separation
Note: The method above is for achiral purity/assay. If enantiomeric excess (ee) determination is required:
Column: Daicel Chiralpak AD-H or OD-H.
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
Mode: Normal Phase.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
PubChem. (n.d.). Compound Summary: Mephentermine (Structural Analog).[1] National Library of Medicine. Link
Preparation of Methyl(2-methyl-1-phenylpropyl)amine Hydrochloride: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl(2-methyl-1-phenylpropyl)amine hydrochloride, a phenethylamine derivative. This guide is intended for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl(2-methyl-1-phenylpropyl)amine hydrochloride, a phenethylamine derivative. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein details a robust and reliable method for the preparation of this compound, emphasizing safety, reproducibility, and high purity of the final product.
Introduction
Methyl(2-methyl-1-phenylpropyl)amine, also known as N-methyl-2-phenylpropan-1-amine, belongs to the broad class of phenethylamines.[1] Compounds within this structural family are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. The hydrochloride salt form is often preferred for its increased stability and solubility in aqueous media, facilitating its handling and formulation.[1][2]
The synthesis of secondary amines is a cornerstone of organic chemistry, with reductive amination being one of the most efficient and widely used methodologies.[3][4] This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5] This application note will detail the synthesis of the target molecule via the reductive amination of 2-methyl-1-phenyl-1-propanone with methylamine, followed by conversion to its hydrochloride salt.
Synthetic Strategy Overview
The synthesis of Methyl(2-methyl-1-phenylpropyl)amine hydrochloride is a two-step process, as illustrated in the workflow below. The first step is the formation of the secondary amine via reductive amination. The second step involves the conversion of the freebase amine to its hydrochloride salt.
Caption: Overall workflow for the synthesis of Methyl(2-methyl-1-phenylpropyl)amine hydrochloride.
Materials and Methods
Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
2-Methyl-1-phenyl-1-propanone
≥98%
Commercially Available
Also known as isobutyrophenone.
Methylamine solution
40% in H₂O
Commercially Available
Corrosive and flammable. Handle with care.
Sodium borohydride (NaBH₄)
≥98%
Commercially Available
Moisture-sensitive. Handle under inert atmosphere.
Methanol (MeOH)
Anhydrous
Commercially Available
Diethyl ether (Et₂O)
Anhydrous
Commercially Available
Hydrochloric acid (HCl)
Concentrated (37%)
Commercially Available
Corrosive. Handle with extreme care.
Sodium hydroxide (NaOH)
Pellets
Commercially Available
Anhydrous magnesium sulfate (MgSO₄)
Commercially Available
Deionized water (DI H₂O)
Laboratory Supply
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All reagents are hazardous and should be handled with care, following their respective Safety Data Sheets (SDS).
Experimental Protocols
Part 1: Synthesis of Methyl(2-methyl-1-phenylpropyl)amine (Freebase)
This procedure is adapted from established methods for the reductive amination of ketones.[3][6]
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-phenyl-1-propanone (1 equivalent) in methanol (5-10 mL per gram of ketone).
Addition of Methylamine: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add a 40% aqueous solution of methylamine (2-3 equivalents). Stir the mixture at 0 °C for 30 minutes. The formation of the intermediate imine is crucial for the success of the reaction.
Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (1.5-2 equivalents) portion-wise over 30-60 minutes. The addition should be slow to control the evolution of hydrogen gas.
Reaction Progression: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
Carefully quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure using a rotary evaporator.
Add water to the residue and basify the solution to a pH > 12 with a concentrated sodium hydroxide solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase as an oil.
Part 2: Preparation of Methyl(2-methyl-1-phenylpropyl)amine Hydrochloride
The conversion of the freebase to its hydrochloride salt is a standard procedure for the purification and stabilization of amines.
Dissolution: Dissolve the crude freebase oil in a minimal amount of anhydrous diethyl ether.
Acidification: While stirring, add a solution of hydrochloric acid in a suitable solvent (e.g., concentrated HCl or a solution of HCl in isopropanol or ether) dropwise until the solution becomes acidic (test with pH paper). The hydrochloride salt will precipitate as a white solid.
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold, anhydrous diethyl ether.
Drying: Dry the resulting white solid under vacuum to obtain the final product, Methyl(2-methyl-1-phenylpropyl)amine hydrochloride.
Characterization
The final product should be a white crystalline solid.[1] The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the nitrogen and phenyl group, the methyl protons of the isopropyl group, and the N-methyl protons.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the phenyl ring, the methine carbon, the isopropyl carbons, and the N-methyl carbon.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary ammonium salt, C-H stretches of the aromatic and aliphatic groups, and C=C stretching vibrations of the phenyl ring.
Discussion
The reductive amination of 2-methyl-1-phenyl-1-propanone with methylamine provides a direct and efficient route to Methyl(2-methyl-1-phenylpropyl)amine. The use of sodium borohydride as the reducing agent is advantageous due to its relatively mild nature and ease of handling compared to other reducing agents like lithium aluminum hydride. The formation of the hydrochloride salt not only aids in the purification of the final product through crystallization but also enhances its stability for storage and subsequent use.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of Methyl(2-methyl-1-phenylpropyl)amine hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this compound in high purity for their scientific investigations.
References
Wikipedia. β-Methylphenethylamine. Available from: [Link]
Wikipedia. N-Methylphenethylamine. Available from: [Link]
Gatch, M. B., et al. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 2017. Available from: [Link]
Angene Chemical. N-Methyl-2-phenylpropylamine hydrochloride. Available from: [Link]
NIST. Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available from: [Link]
Bertin Technologies. N-methyl-2-Phenylpropan-1-amine (hydrochloride). Available from: [Link]
PubChem. (2S)-N-methyl-1-phenylpropan-2-amine;propan-1-amine;hydrochloride. Available from: [Link]
mzCloud. N-Methyl-2-phenylpropan-1-amine. Available from: [Link]
Caring Sunshine. Ingredient: Beta Methylphenethylalamine. Available from: [Link]
PubMed. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Available from: [Link]
Autech Industry Co.,Limited. N,beta-Dimethylphenethylamine hydrochloride. Available from: [Link]
Chemical-Suppliers.com. N-Methyl-(2-phenylpropyl)amine hydrochloride. Available from: [Link]
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available from: [Link]
CAS Common Chemistry. 4-Methylbenzylamine. Available from: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available from: [Link]
NIST. Meglumine IR Spectrum. Available from: [Link]
YouTube. Exercise 23.15 - Prepare an Amine via a Reductive Amination. Available from: [Link]
Journal of the Chemical Society, Perkin Transactions 1. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Available from: [Link]
The Royal Society of Chemistry. Supporting information. Table S1. IR spectra of parent compounds and complex 1. Available from: [Link]
E3S Web of Conferences. Synthesis, properties and ir spectra of a complex compound of manganese chloride with hexamethylenetetramine. Available from: [Link]
NIST. Tuaminoheptane IR Spectrum. Available from: [Link]
The Journal of Organic Chemistry. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]
Application Notes & Protocols: High-Purity Crystallization of Methyl(2-methyl-1-phenylpropyl)amine
Abstract & Introduction Methyl(2-methyl-1-phenylpropyl)amine, also known as phenpromethamine, is a substituted phenethylamine. The efficacy and safety of any pharmacologically active ingredient are directly contingent up...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Methyl(2-methyl-1-phenylpropyl)amine, also known as phenpromethamine, is a substituted phenethylamine. The efficacy and safety of any pharmacologically active ingredient are directly contingent upon its purity. Impurities, which may include diastereomers, enantiomers, unreacted starting materials, or by-products from synthesis, can introduce undesirable toxicological effects or alter the compound's therapeutic profile. Crystallization is a powerful and scalable technique for purification, capable of delivering exceptionally high-purity crystalline solids from a crude mixture.
This document provides a comprehensive guide to the purification of Methyl(2-methyl-1-phenylpropyl)amine. As this amine is often a liquid or a low-melting-point solid in its freebase form, direct crystallization can be challenging. The primary strategy detailed herein involves the conversion of the amine freebase to a stable, crystalline salt, followed by recrystallization. This approach leverages the significant difference in solubility and physical properties between the desired salt and potential impurities. We will explore methodologies for forming hydrochloride salts for general purification and tartrate salts for potential diastereomeric resolution, providing detailed, actionable protocols for the research and drug development professional.
Foundational Principles: Why Salt Formation is Key
The purification of amines via crystallization often presents a common challenge: the freebase form is frequently an oil or a waxy, low-melting solid at ambient temperatures, making it unsuitable for traditional crystallization techniques. The conversion to a salt is a cornerstone of amine purification for several fundamental reasons:
Enhanced Crystallinity: Amine salts, such as hydrochlorides or sulfates, form organized ionic lattices. These lattices result in well-defined, stable crystalline solids with higher melting points compared to the often amorphous or liquid freebase.
Modified Solubility Profile: Salt formation drastically alters the solubility of the molecule. Amine freebases are typically soluble in non-polar organic solvents, whereas their ionic salts are generally more soluble in polar solvents like water or alcohols and insoluble in non-polar ones. This differential solubility is the critical lever used to separate the salt from non-ionic, organic-soluble impurities.
Enabling Chiral Resolution: For chiral amines like Methyl(2-methyl-1-phenylpropyl)amine, reacting the racemic freebase with a chiral acid (e.g., L-(+)-tartaric acid) creates a mixture of diastereomeric salts. These diastereomers have different physical properties, including solubility, which can be exploited to separate them via fractional crystallization.
The logical workflow for this process is outlined below.
Caption: Workflow for Amine Purification via Salt Crystallization.
Protocol 1: Purification via Hydrochloride Salt Formation
This protocol is designed for general purification to remove non-basic impurities and by-products. The hydrochloride salt is chosen for its stability and predictable crystallinity.
Materials & Reagents
Reagent/Material
Grade
Supplier Example
Notes
Crude Methyl(2-methyl-1-phenylpropyl)amine
Synthesis Grade
N/A
Assumed to be an oil or waxy solid.
Isopropanol (IPA)
Anhydrous, ACS
Sigma-Aldrich
Primary solvent for salt formation and recrystallization.
Diethyl Ether or MTBE
Anhydrous, ACS
Fisher Scientific
Antisolvent to induce precipitation. Use in a well-ventilated fume hood.
Hydrochloric Acid, 2M in Diethyl Ether
Titrated Solution
Acros Organics
Precise addition of HCl. Avoids introducing water.
Acetone
ACS Grade
VWR
For washing final crystals.
pH Indicator Strips (range 1-14)
N/A
N/A
To monitor acidification.
Step-by-Step Methodology
Part A: Formation and Isolation of Crude Hydrochloride Salt
Dissolution: In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the crude amine freebase in anhydrous isopropanol (approx. 5-10 mL per gram of amine). Stir until a homogenous solution is achieved.
Acidification: While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether dropwise. The addition of acid will protonate the amine, forming the insoluble hydrochloride salt.
Expert Insight: The salt will begin to precipitate, making the solution cloudy. Monitor the pH of the solution by dabbing a glass rod onto a pH strip. Continue adding the HCl solution until the mixture is acidic (pH 2-3). Avoid making the solution strongly acidic, as this can promote side reactions with certain impurities.
Precipitation & Digestion: Once acidification is complete, add an equal volume of diethyl ether (or MTBE) as an antisolvent to maximize the precipitation of the salt. Continue stirring the resulting slurry at room temperature for 30-60 minutes. This process, known as digestion, allows for the growth of larger, more easily filterable crystals.
Isolation: Isolate the precipitated crude salt by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove any residual soluble impurities.
Drying: Dry the crude salt under vacuum to remove residual solvents. At this stage, the product is significantly purer but will be further refined by recrystallization.
Part B: Recrystallization of the Hydrochloride Salt
Solvent Selection: The ideal recrystallization solvent is one in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures. For many amine hydrochlorides, a mixture of an alcohol (like isopropanol or ethanol) and a less polar co-solvent can be effective. A good starting point is a 9:1 mixture of isopropanol to water or pure isopropanol.
Redissolution: Place the crude, dried salt into a clean Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or solvent system) required to fully dissolve the solid. Bring the mixture to a gentle boil on a hot plate with stirring.
Causality Note: Using the absolute minimum volume of hot solvent is critical for maximizing yield. An excess of solvent will result in more of the product remaining dissolved upon cooling.
Slow Cooling (Crystal Growth): Once dissolved, remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, well-ordered, high-purity crystals. Rapid cooling (e.g., crashing out in an ice bath) traps impurities within the crystal lattice.
Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for an additional 30-60 minutes to maximize the yield of precipitated crystals.
Final Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold recrystallization solvent, followed by a final wash with a non-polar solvent like cold acetone to expedite drying. Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Diastereomeric Resolution via Tartrate Salt Formation
This advanced protocol is applicable if the synthetic route produces a racemic mixture (a 50:50 mix of enantiomers) and the goal is to isolate one specific enantiomer. It relies on the principle of diastereomeric resolution.
Caption: Principle of Diastereomeric Resolution via Crystallization.
Materials & Reagents
Racemic Methyl(2-methyl-1-phenylpropyl)amine
L-(+)-Tartaric Acid (or D-(-)-Tartaric Acid) of high purity (≥99%)
Methanol or Ethanol (Anhydrous, ACS Grade)
Sodium Hydroxide (NaOH) solution, 10% w/v
Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Methodology
Salt Formation: Dissolve 1.0 equivalent of the racemic amine freebase in methanol (approx. 10 mL per gram). In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimum amount of warm methanol.
Expert Rationale: Using only 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer preferentially crystallizes as a salt, leaving the other in the solution and leading to a cleaner separation.
Combine Solutions: Slowly add the tartaric acid solution to the stirring amine solution. A precipitate should begin to form. Heat the mixture gently to redissolve everything, creating a clear, saturated solution.
Fractional Crystallization: Allow the solution to cool very slowly to room temperature, completely undisturbed. One diastereomeric salt will be less soluble and should crystallize out. The rate of cooling directly impacts the success of the resolution.
Isolation of Diastereomer 1: Collect the crystals by vacuum filtration. This is your first crop, enriched in one diastereomer. The purity can be checked by measuring the optical rotation. This crop can be recrystallized again from fresh methanol to improve diastereomeric excess.
Liberation of the Freebase: To recover the purified enantiomer, dissolve the tartrate salt crystals in water. Basify the aqueous solution with 10% NaOH solution until the pH is >12. The amine will deprotonate and separate, often as an oil. Extract the freebase into a solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Characterization: The final enantiomerically enriched freebase should be characterized by polarimetry to confirm its optical rotation and by chiral HPLC to determine its enantiomeric excess (e.e.).
Troubleshooting & Key Considerations
Oil Formation: If the product "oils out" instead of crystallizing, it means the solution is supersaturated or the melting point of the salt is below the temperature of the solution. Try using a more dilute solution, cooling even more slowly, or changing the solvent system.
Poor Yield: This is often caused by using too much solvent during recrystallization or incomplete precipitation. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly chilled before filtration.
Seeding: If crystallization does not initiate upon cooling, scratch the inside of the flask with a glass rod below the solvent line or add a tiny "seed" crystal from a previous batch to induce nucleation.
Solvent Choice is Paramount: The selection of the right solvent is the most critical parameter. A solvent screening on a small scale is highly recommended before committing to a large-scale purification.
References
Stahl, P.H., Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning. (Chapter on Resolution of Enantiomers). [Link]
Anderson, N.G. (2000). Practical Process Research & Development. Academic Press. [Link]
Variankaval, N., et al. (2008). From form to function: crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7), 1682-1688. [Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting peak tailing in Methyl(2-methyl-1-phenylpropyl)amine chromatography
Technical Support Center: Chromatography Applications Group Subject: Troubleshooting Peak Tailing in Methyl(2-methyl-1-phenylpropyl)amine Analysis Document ID: TSC-2026-AMINE-01 Last Updated: February 16, 2026[1][2] Exec...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chromatography Applications GroupSubject: Troubleshooting Peak Tailing in Methyl(2-methyl-1-phenylpropyl)amine Analysis
Document ID: TSC-2026-AMINE-01
Last Updated: February 16, 2026[1][2]
Executive Summary
Methyl(2-methyl-1-phenylpropyl)amine is a hydrophobic secondary amine.[1][2] In Reversed-Phase Liquid Chromatography (RPLC), this molecule is notorious for exhibiting severe peak tailing (
).[1][2] This behavior is rarely due to column failure but rather a fundamental mismatch between the analyte's chemistry () and the stationary phase surface state.
This guide provides a root-cause analysis and three validated protocols to resolve tailing, moving from mobile phase adjustments to stationary phase selection.
Part 1: The Diagnostic Phase
Q: How do I know if my tailing is chemical (silanol interaction) or physical (system void)?
Before altering chemistry, rule out physical defects using the "Neutral Marker Test."
Protocol: Inject a neutral, hydrophobic standard (e.g., Toluene or Naphthalene) using your current mobile phase and column.
Analysis:
Scenario A: The neutral marker tails.
Diagnosis: Physical void in the column inlet, blocked frit, or extra-column dead volume.
Action: Replace the column or check tubing connections.
Scenario B: The neutral marker is symmetrical (
), but the Amine tails.
Diagnosis:Secondary Silanol Interactions. The protonated amine is ion-exchanging with ionized silanols on the silica surface.[3]
Action: Proceed to Part 2 (Chemical Optimization).
Part 2: The Mechanism of Failure
To fix the problem, you must visualize the invisible interaction occurring inside your column.
The Silanol Trap:
Standard silica supports possess residual silanol groups (
sites via strong electrostatic forces, dragging the peak tail.[1][2]
Visualizing the Interaction & Solution:
Caption: Figure 1. Mechanism of amine peak tailing and the dual-pH strategy for resolution.
Part 3: Validated Solution Protocols
Strategy A: The "Low pH" Approach (Standard Columns)
Best for: Traditional C18 silica columns (e.g., Zorbax Eclipse, Hypersil BDS).
The Logic: By lowering the pH below 3.0, you force the surface silanols into their neutral protonated state (
), preventing them from grabbing the amine.
Protocol:
Buffer: 0.1% Trifluoroacetic Acid (TFA) or 20 mM Phosphate Buffer adjusted to pH 2.3 .
Note: TFA acts as an ion-pairing agent, further masking the positive charge of the amine [1].
Organic Modifier: Acetonitrile (preferred over Methanol for lower backpressure).
Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
Parameter
Recommendation
Why?
pH
2.0 - 2.5
Suppresses silanol ionization ( of silanols is ~3.5-4.5).[1][2]
Additive
TFA (0.05 - 0.1%)
Forms a hydrophobic ion-pair with the amine, improving retention and shape.[1][2]
Column
End-capped C18
"Base Deactivated" (BDS) columns have fewer exposed silanols.[1][2][4]
Strategy B: The "High pH" Approach (Hybrid Columns)
Best for: Maximum retention and perfect symmetry. Requires Hybrid (e.g., Waters XBridge/BEH) or High-pH stable silica (e.g., Agilent Poroshell HPH).[1][2]
The Logic: At pH 11, the amine (
) is deprotonated and neutral. Neutral molecules do not interact with silanols. This typically yields the sharpest peaks and highest retention [2].
Protocol:
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 - 11.0 with Ammonium Hydroxide.
Column Requirement:CRITICAL. Do NOT use standard silica columns; they will dissolve at this pH. Use Ethylene-Bridged Hybrid (BEH) or chemically modified high-pH stable phases.[1][2]
Warning: Ensure your LC system (seals/rotors) is compatible with high pH.
Strategy C: The "Chaotropic" Rescue (Difficult Cases)
Best for: When you cannot change pH significantly or are using MS detection where TFA suppresses signal.
The Logic: Chaotropic anions (like Perchlorate
) disrupt the hydration shell of the amine and form weak ion pairs, effectively "shielding" the charge from the silanols [3].
Protocol:
Additive: Add Sodium Perchlorate (NaClO₄) to the aqueous mobile phase at 50 - 100 mM .
pH: Maintain acidic pH (approx 3.0 - 4.0).
Caveat: Perchlorates are non-volatile (bad for LC-MS) and potentially explosive if dried down with organics.[2] Use with caution.
Part 4: Troubleshooting Decision Tree
Follow this logic flow to select the correct optimization path for your specific constraints.
Caption: Figure 2. Decision matrix for selecting mobile phase modifiers based on column and detector constraints.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) to fix the tailing?A: Yes, but it is considered an outdated technique. TEA competes for silanol sites, effectively "blocking" them from the analyte. However, TEA permanently alters the column surface, is smelly, and is incompatible with LC-MS. Modern "Base Deactivated" columns or High/Low pH strategies are superior [4].
Q: Why does my peak tailing get worse as the column ages?A: Acid hydrolysis. If you run at low pH (pH < 2.[5]5) for long periods, the "end-capping" (small groups protecting the silica) can hydrolyze and fall off, exposing the raw silanols underneath. This increases secondary interactions over time.
Q: I see "Fronting" instead of "Tailing." Is this the same issue?A: No. Fronting (
) is usually caused by Mass Overload (injecting too much sample) or Solvent Mismatch (sample solvent is stronger than mobile phase). Dilute your sample or inject a smaller volume.[6]
References
McCalley, D. V. (2005). The effect of mobile phase additives on the separation of basic compounds in reversed-phase liquid chromatography. LCGC North America.
Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Application Notes.
Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC.
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.
Minimizing side reactions during Methyl(2-methyl-1-phenylpropyl)amine production
Welcome to the Technical Support Center for the synthesis of Methyl(2-methyl-1-phenylpropyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of Methyl(2-methyl-1-phenylpropyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your synthetic protocols for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce Methyl(2-methyl-1-phenylpropyl)amine and what are their primary drawbacks?
The two most prevalent methods for synthesizing Methyl(2-methyl-1-phenylpropyl)amine and analogous structures are Reductive Amination and the Leuckart-Wallach reaction.[1][2] A third method, the Eschweiler-Clarke reaction, is suitable for the N-methylation of the corresponding primary amine.[3][4]
Reductive Amination: This method involves the reaction of a ketone (e.g., 1-phenyl-2-methyl-1-propanone) with methylamine in the presence of a reducing agent.[5][6][7] While generally high-yielding, the reaction can be sensitive to the choice of reducing agent and reaction conditions, potentially leading to incomplete conversion or the formation of hydroxylated byproducts.
Leuckart-Wallach Reaction: This reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the source of the amine.[8][9] A significant drawback of this method is the high reaction temperatures required and the common formation of N-formylated byproducts, which necessitates a subsequent hydrolysis step.[8]
Eschweiler-Clarke Reaction: This is a specific method for methylating a primary or secondary amine using formaldehyde and formic acid.[3][4][10] It is highly effective for N-methylation and avoids the formation of quaternary ammonium salts, a common side reaction in other alkylation methods.[3]
Q2: I am observing a significant amount of an N-formylated byproduct in my Leuckart-Wallach reaction. How can I minimize this?
The formation of N-formylated derivatives is a well-known characteristic of the Leuckart-Wallach reaction.[8] This occurs when the intermediate imine is formylated by formic acid or formamide before reduction. To minimize this:
Optimize Reaction Temperature: While the Leuckart reaction requires high temperatures, excessive heat can favor formylation.[8] Experiment with the lower end of the recommended temperature range for your specific substrate.
Control Stoichiometry: Using an excess of the amine source (ammonium formate) relative to the ketone can help drive the reaction towards the desired amine product.
Post-Reaction Hydrolysis: If formation of the N-formyl derivative is unavoidable, a simple acidic or basic hydrolysis step after the main reaction will cleave the formyl group to yield the free amine.
Q3: My reductive amination is giving low yields. What are the likely causes and how can I troubleshoot this?
Low yields in reductive amination can stem from several factors:
Inefficient Imine Formation: The initial condensation of the ketone and methylamine to form the imine is a crucial equilibrium step. Ensure your reaction conditions (e.g., pH, removal of water) favor imine formation. For acid-sensitive substrates, maintaining a pH between 6 and 7 is often optimal.[1]
Choice of Reducing Agent: The reactivity of the reducing agent is critical. A reagent that is too harsh may reduce the starting ketone, while one that is too mild may not efficiently reduce the imine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine over the ketone.[1]
Reaction Conditions: Temperature and reaction time are key parameters. Some reductive aminations require cooling to control exotherms, while others may need gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[1]
Q4: Can I use direct N-alkylation to synthesize Methyl(2-methyl-1-phenylpropyl)amine from 2-methyl-1-phenylpropylamine? What are the potential pitfalls?
Yes, direct N-alkylation with a methylating agent is a possible route. However, it is prone to significant side reactions:
Over-alkylation: The primary amine is nucleophilic, and the resulting secondary amine product is often even more nucleophilic, leading to further alkylation to form a tertiary amine and ultimately a quaternary ammonium salt.[1] This is a major pathway for yield loss.
Hofmann Elimination: The quaternary ammonium salt, if formed, can undergo Hofmann elimination in the presence of a base, especially at elevated temperatures, to produce an alkene.[1]
To mitigate these issues, carefully control the stoichiometry of the alkylating agent (using only a slight excess) and maintain a low reaction temperature.[1] The Eschweiler-Clarke reaction is a superior alternative for methylation as it inherently avoids over-alkylation.[3]
Troubleshooting Guides
Problem 1: Presence of an Unexpected Alkene Byproduct
Potential Cause
Troubleshooting Step
Expected Outcome
Hofmann Elimination
This is likely due to the decomposition of a quaternary ammonium salt formed via over-alkylation during a direct N-alkylation attempt.[1]
Reduction or elimination of the alkene byproduct.
To mitigate this, focus on preventing over-alkylation:
1. Carefully control the stoichiometry of the alkylating agent (use no more than 1.1 equivalents).
Improved selectivity for the desired secondary amine.
2. Lower the reaction temperature to disfavor the elimination reaction.
Slower reaction rate but higher purity of the desired product.
3. Consider using the Eschweiler-Clarke reaction for methylation, as it does not produce quaternary ammonium salts.[3]
Complete avoidance of Hofmann elimination.
Problem 2: Incomplete Reaction and Presence of Starting Ketone
Potential Cause
Troubleshooting Step
Expected Outcome
Inefficient Imine Formation
The equilibrium between the ketone/amine and the imine may not favor the imine.
Increased conversion to the desired product.
1. Ensure the pH of the reaction mixture is optimal for imine formation (typically slightly acidic, pH 6-7).[1]
Faster and more complete imine formation.
2. If compatible with your reaction conditions, use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium towards the imine.
Shift in equilibrium, leading to higher conversion.
Insufficiently Reactive Reducing Agent
The chosen reducing agent may not be potent enough to reduce the imine under the reaction conditions.
Complete reduction of the intermediate imine.
1. Switch to a more reactive reducing agent. For example, if using NaBH₃CN with a hindered ketone, consider a more powerful agent like NaBH₄ (with careful pH control) or catalytic hydrogenation.
Faster and more complete reduction of the imine.
2. Increase the reaction temperature or prolong the reaction time, monitoring by TLC or GC-MS.
Increased conversion, but be mindful of potential side reactions at higher temperatures.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Reductive Amination Workflow
Caption: Leuckart-Wallach Reaction and N-Formyl Byproduct Formation
Caption: Over-alkylation and Hofmann Elimination Side Reactions
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
To a solution of 1-phenyl-2-methyl-1-propanone (1.0 eq) and methylamine (1.5 eq, e.g., as a solution in methanol) in methanol (10 mL/mmol of ketone), add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in portions at 0°C.
Stir the reaction mixture at room temperature and maintain the pH between 6 and 7 by the periodic addition of glacial acetic acid.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, remove the solvent under reduced pressure.
Take up the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Purify the crude product by column chromatography on silica gel to yield the pure Methyl(2-methyl-1-phenylpropyl)amine.[1]
Protocol 2: Eschweiler-Clarke N-Methylation
To a solution of 2-methyl-1-phenylpropylamine (1.0 eq) in formic acid (excess, e.g., 5-10 eq), add formaldehyde (excess, e.g., 3-5 eq, as an aqueous solution).
Heat the reaction mixture to reflux (typically 80-100°C) and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).[4]
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) to pH > 10.
Extract the product with an organic solvent.
Wash the combined organic layers, dry, and concentrate to yield the crude product.
Purify by distillation or column chromatography as needed.
References
BenchChem. (2025). Technical Support Center: N-Alkylation of N-methyl-1-phenylpropan-2-amine.
BenchChem. (2025). A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes.
Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin...
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
Wikipedia. (n.d.). Eschweiler–Clarke reaction.
Grokipedia. (n.d.). Eschweiler–Clarke reaction.
Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png.
Overcoming steric hindrance in 2-methyl-1-phenylpropylamine methylation
Welcome to the technical support center for the methylation of 2-methyl-1-phenylpropylamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the methylation of 2-methyl-1-phenylpropylamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The inherent steric hindrance in 2-methyl-1-phenylpropylamine presents unique challenges to achieving high yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve your desired N-methylated products.
Introduction: The Challenge of Steric Hindrance
The methylation of 2-methyl-1-phenylpropylamine is a critical step in the synthesis of various pharmacologically active molecules. However, the bulky isopropyl group adjacent to the amine functionality significantly hinders the approach of methylating agents. This steric impediment can lead to low reaction yields, incomplete conversions, and the formation of unwanted byproducts. This guide will explore various strategies to circumvent these issues, focusing on the principles behind each method to allow for informed experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the direct methylation of 2-methyl-1-phenylpropylamine with methyl iodide often problematic?
A1: Direct alkylation of amines with alkyl halides like methyl iodide can be difficult to control.[1] For a sterically hindered amine like 2-methyl-1-phenylpropylamine, the reaction is often slow and requires harsh conditions, which can lead to a mixture of mono- and di-methylated products, as well as the potential for quaternary ammonium salt formation.[1][2] The primary issue is the poor accessibility of the nitrogen lone pair to the electrophilic methyl group of the iodide.
Q2: What are the most common and effective methods for methylating sterically hindered primary amines?
A2: The most robust and widely used methods for methylating sterically hindered primary amines fall under the category of reductive amination.[3] Specifically, the Eschweiler-Clarke reaction and its modifications are highly effective.[4][5] These methods involve the reaction of the amine with formaldehyde to form an imine or iminium ion intermediate, which is then reduced in situ.[2] This two-step, one-pot process is generally high-yielding and avoids the issue of over-methylation.[4]
Q3: What is the Eschweiler-Clarke reaction and why is it suitable for this transformation?
A3: The Eschweiler-Clarke reaction is a chemical process that methylates a primary or secondary amine using excess formic acid and formaldehyde.[4] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, acting as a hydride donor.[2][6] A key advantage of this reaction is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][4] The use of inexpensive and readily available reagents makes it a popular choice.
Q4: Are there alternatives to formic acid in reductive amination for methylation?
A4: Yes, several alternative reducing agents can be used in place of formic acid. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][7] These reagents offer different levels of reactivity and selectivity. For instance, sodium cyanoborohydride is particularly useful as it is stable in mildly acidic conditions and selectively reduces iminium ions over ketones and aldehydes.[3]
Q5: Can catalytic methods be used for the methylation of 2-methyl-1-phenylpropylamine?
A5: Recent advancements have led to the development of catalytic N-methylation methods. These often involve transition metal catalysts (e.g., copper, ruthenium) and a C1 source like paraformaldehyde or even carbon dioxide.[8][9][10] These methods can offer high efficiency and selectivity under milder conditions.[8] However, catalyst selection and optimization are crucial for success, especially with sterically demanding substrates.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction
Possible Causes:
Insufficient Reagent Stoichiometry: In reductive amination, an excess of both formaldehyde and the reducing agent is often necessary to drive the reaction to completion, especially with a hindered substrate.
Suboptimal Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures to ensure a sufficient reaction rate.[4] Other reductive aminations may require specific temperature control to balance the rate of imine formation and reduction.
Poor Quality Reagents: Degradation of formaldehyde (polymerization to paraformaldehyde) or the reducing agent can lead to lower reactivity.
Steric Hindrance: This is the inherent challenge with this substrate. The chosen method may not be robust enough to overcome the steric bulk.
Solutions:
Optimize Reagent Ratios: Systematically increase the equivalents of formaldehyde and the reducing agent. A 2-5 fold excess is a good starting point for optimization.
Adjust Reaction Temperature: For the Eschweiler-Clarke reaction, ensure the reaction mixture is maintained at a gentle reflux. For other reductive aminations, consider a moderate increase in temperature (e.g., from room temperature to 40-60 °C), while monitoring for potential side reactions.
Use Fresh Reagents: Ensure the formaldehyde solution is fresh and the reducing agent has been stored properly.
Switch to a More Powerful Method: If optimizing conditions for a standard reductive amination fails, consider moving to a more potent system. For example, if using sodium borohydride, switching to sodium triacetoxyborohydride in the presence of acetic acid might be more effective.[11][12]
Problem 2: Formation of Side Products (e.g., N-formyl derivative, carbinolamine intermediate)
Possible Causes:
Imbalance between Imine Formation and Reduction: If the reduction step is too slow compared to the initial reaction with formaldehyde, the intermediate carbinolamine or the corresponding N-formyl derivative (if formic acid is used) can accumulate.
Reaction with Solvent: In some cases, the solvent may participate in side reactions, especially at elevated temperatures.
Solutions:
Choice of Reducing Agent: Utilize a reducing agent that is highly selective for the iminium ion. Sodium cyanoborohydride is an excellent choice in this regard.[3]
Control of pH: Maintaining a slightly acidic pH (around 5-6) can favor the formation and stability of the iminium ion, facilitating its reduction.
Solvent Selection: Use a non-reactive solvent. For reductive aminations with borohydrides, solvents like methanol, ethanol, or 1,2-dichloroethane are commonly employed.[7][11]
One-Pot, Two-Step Procedure: Instead of adding all reagents at once, first allow the amine and formaldehyde to react to form the imine, and then add the reducing agent. This can sometimes improve selectivity.
Problem 3: Difficulty in Product Purification
Possible Causes:
Unreacted Starting Material: Due to the steric hindrance, it can be challenging to drive the reaction to 100% conversion.
Formation of Closely Eluting Byproducts: The polarity of the starting material, the mono-methylated, and the di-methylated product can be very similar, making chromatographic separation difficult.
Emulsion Formation During Workup: The basic nature of amines can lead to emulsions during aqueous workup.
Solutions:
Optimize Reaction for Full Conversion: It is often easier to push the reaction to completion than to separate a mixture of closely related amines. Revisit the solutions for "Low Yield or Incomplete Reaction."
Acidic Extraction: During the workup, acidify the aqueous layer (e.g., with 1M HCl) to protonate all amine species, making them water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amines and extract the product into an organic solvent.
Chromatography Optimization: If chromatography is necessary, consider using a gradient elution with a small percentage of a basic modifier (e.g., triethylamine or ammonium hydroxide) in the mobile phase to improve peak shape and separation.
Derivatization: In some analytical cases, derivatization of the amine mixture can facilitate separation and quantification.
To a round-bottom flask equipped with a reflux condenser, add 2-methyl-1-phenylpropylamine (1.0 eq).
Add a 37% aqueous solution of formaldehyde (2.5 eq).
Carefully add 98% formic acid (2.5 eq).
Heat the reaction mixture to 90-100 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and carefully add 1M HCl.
Wash the acidic aqueous layer with diethyl ether or ethyl acetate (3x) to remove non-basic impurities.
Basify the aqueous layer to pH > 10 with 2M NaOH.
Extract the product with diethyl ether or ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-methyl-1-phenylpropylamine.
Purify by column chromatography if necessary.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
In a round-bottom flask, dissolve 2-methyl-1-phenylpropylamine (1.0 eq) in 1,2-dichloroethane.
Add a 37% aqueous solution of formaldehyde (2.2 eq).
Stir the mixture at room temperature for 1 hour.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify by column chromatography if necessary.
Visualizing the Workflow
Caption: Troubleshooting workflow for the methylation of 2-methyl-1-phenylpropylamine.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
References
Eschweiler–Clarke reaction - Wikipedia.
Reductive Amination, and How It Works - Master Organic Chemistry.
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega.
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC.
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed.
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA.
Eschweiler-Clarke reaction.
Myers Chem 115.
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC.
Eschweiler-Clarke Reductive Alkylation of Amines - Ambeed.com.
methylation of amines using formic acid via simple inorganic base catalysis.
Selective Methylation of Amines with Carbon Dioxide and H2 - Moodle@Units.
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA.
General catalytic methylation of amines with formic acid under mild reaction conditions.
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
Troubleshooting low recovery rates in Methyl(2-methyl-1-phenylpropyl)amine extraction
Introduction Welcome to the technical support center for the extraction of Methyl(2-methyl-1-phenylpropyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the extraction of Methyl(2-methyl-1-phenylpropyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low recovery rates, during the extraction of this compound from various matrices. As a primary amine with a distinct lipophilic character, its extraction is highly dependent on precise control of experimental parameters. This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and practical FAQs to help you diagnose issues and optimize your workflow for maximal yield and purity.
Core Compound Properties
A foundational understanding of the physicochemical properties of Methyl(2-methyl-1-phenylpropyl)amine is critical for troubleshooting its extraction. These parameters dictate its behavior in different solvent systems and pH environments.
Helps in identifying the organic phase relative to the aqueous phase.
Troubleshooting Guide: Low Recovery Rates
This section directly addresses the most common issues leading to poor recovery of Methyl(2-methyl-1-phenylpropyl)amine in a question-and-answer format.
Q1: My recovery from Liquid-Liquid Extraction (LLE) is consistently low. What are the most likely causes?
Low recovery in LLE is typically rooted in one of two areas: incorrect pH or suboptimal solvent selection, both of which affect the compound's partitioning.
Cause 1: Incorrect pH of the Aqueous Phase
The "Why": Methyl(2-methyl-1-phenylpropyl)amine is a basic compound with a predicted pKa of ~9.0.[4] To efficiently extract it into an organic solvent, the amine must be in its neutral, non-ionized form, which is more lipophilic.[6] According to the Henderson-Hasselbalch principle, this is achieved when the pH of the aqueous solution is significantly higher than the pKa. A common rule of thumb is to adjust the pH to be at least 2 units above the pKa.[6][7] If the pH is near or below 9.0, a substantial portion of the amine will exist in its protonated (charged) form, which is highly water-soluble and will remain in the aqueous phase.[8]
Solution:
Measure and Adjust: Before extraction, measure the pH of your aqueous sample.
Basify: Adjust the pH to ≥ 11 using a suitable base (e.g., 1M NaOH). This ensures over 99% of the amine is in its neutral, extractable form.
Verify: Confirm the final pH after base addition before proceeding with the extraction.
Cause 2: Suboptimal Organic Solvent Choice
The "Why": The goal is to use a water-immiscible organic solvent in which the neutral amine has high solubility. The compound's LogP of ~3.04 suggests it is quite hydrophobic, but the choice of solvent still matters.[1] Solvents that are too polar (like ethyl acetate) may have some miscibility with water, especially if salts are present, potentially reducing recovery. Solvents that are too non-polar might not be strong enough to efficiently solvate the analyte.
Solution:
Solvent Selection: For this compound, solvents like dichloromethane (DCM), chloroform, or a mixture such as chloroform:ethyl acetate:ethanol (3:1:1 v/v) are often effective.[9] Diethyl ether is another possibility, though its high volatility requires careful handling.
Test Different Solvents: If recovery is low with your current solvent, test an alternative from a different polarity class.
Solvent-to-Aqueous Ratio: Ensure a sufficient volume of organic solvent is used. A ratio of organic to aqueous phase of up to 7:1 can be optimal, though this should be determined empirically.[6][7]
Cause 3: Emulsion Formation
The "Why": An emulsion is a stable mixture of two immiscible liquids, which often forms a cloudy or thick layer at the interface, trapping your analyte and preventing clean phase separation.[5] This is a common issue when extracting from complex biological matrices that contain surfactant-like molecules (e.g., lipids, proteins).[5] Vigorous shaking is a primary cause of emulsion formation.
Solution:
Prevention: Instead of vigorous shaking, gently invert the separatory funnel 20-30 times. This increases the surface area for extraction without the high energy that creates emulsions.[5]
Breaking Emulsions:
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[5]
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break the emulsion.
Filtration: Passing the emulsified layer through a glass wool plug can sometimes break the emulsion.
Q2: I'm using Solid-Phase Extraction (SPE), but my analyte is either not retained or not eluting. Why?
Low recovery in SPE points to a mismatch between the analyte, the sorbent, and the solvents used for loading, washing, and eluting.[10][11]
Issue 1: Analyte Not Retained (Analyte found in Load/Wash Fractions)
The "Why": For a basic compound like Methyl(2-methyl-1-phenylpropyl)amine, a cation-exchange or a reversed-phase mechanism is typically used.
Reversed-Phase (e.g., C18, C8): Retention is based on hydrophobic interactions. If the sample is loaded in a solvent with too much organic content, the analyte will not partition onto the sorbent and will pass straight through.[12]
Cation-Exchange (e.g., SCX): Retention is based on ionic interaction. The amine must be in its charged (protonated) form to bind to the negatively charged sorbent. This requires the pH of the loading solution to be below the pKa (e.g., pH < 7).
Solution:
For Reversed-Phase: Ensure the sample is loaded in a primarily aqueous solution (typically <5% organic solvent) to maximize hydrophobic retention.[12]
For Cation-Exchange: Adjust the sample pH to be at least 2 units below the pKa (~9.0), so a pH of 6-7 is appropriate. This ensures the amine is positively charged and will bind to the sorbent.
Issue 2: Analyte Retained but Not Eluting (Low recovery in Elution Fraction)
The "Why": The elution solvent is not strong enough or does not have the correct properties to displace the analyte from the sorbent.
Reversed-Phase: The elution solvent must be sufficiently non-polar to disrupt the hydrophobic interaction.
Cation-Exchange: The elution solvent must disrupt the ionic bond. This is achieved by either raising the pH to deprotonate the analyte (making it neutral) or by using a high concentration of a competing cation.
Solution:
For Reversed-Phase: Increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution solvent.
For Cation-Exchange: Elute with an organic solvent (e.g., methanol) containing a basic modifier. A common choice is 5% ammonium hydroxide in methanol. This raises the pH, neutralizes the amine, breaks the ionic bond, and allows it to elute.[10]
Visualized Workflows and Principles
Logical Troubleshooting Flow for LLE
The following diagram outlines a systematic approach to diagnosing low recovery in liquid-liquid extraction.
Caption: Troubleshooting workflow for low LLE recovery.
Principle of pH-Controlled Extraction
This diagram illustrates how pH dictates the form of the amine and its subsequent partitioning between aqueous and organic layers.
Caption: Effect of pH on amine ionization and extractability.
This protocol is designed for extracting Methyl(2-methyl-1-phenylpropyl)amine from a 5 mL aqueous sample (e.g., urine, plasma after protein precipitation).
Materials:
Aqueous Sample (5 mL)
1M Sodium Hydroxide (NaOH)
Dichloromethane (DCM) or Chloroform
Saturated Sodium Chloride (Brine) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
15 mL centrifuge tubes or a separatory funnel
pH meter or pH strips
Procedure:
Sample Preparation: Place 5 mL of the aqueous sample into a 15 mL centrifuge tube or separatory funnel.
pH Adjustment: Add 1M NaOH dropwise while monitoring the pH. Continue until the pH of the aqueous sample is stable at ≥ 11.0. This step is critical for ensuring the analyte is in its neutral form.[7][8]
First Extraction: Add 5 mL of DCM to the tube. Cap securely and gently invert the tube for 2-3 minutes. Avoid vigorous shaking to prevent emulsion formation.[5]
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to achieve a sharp separation between the organic (bottom) and aqueous (top) layers. If an emulsion persists, add 1 mL of brine and centrifuge again.
Collection: Carefully transfer the bottom organic layer (DCM) to a clean collection tube using a glass pipette.
Second Extraction: Repeat steps 3-5 with a fresh 5 mL aliquot of DCM on the original aqueous sample to maximize recovery. Combine the organic extracts.
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to concentrate the analyte.
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC analysis) for subsequent analysis.
Protocol 2: Basic Strong Cation-Exchange SPE
This protocol provides a starting point for SPE cleanup and concentration.
Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)
Procedure:
Conditioning: Condition the SCX cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not let the sorbent go dry.
Equilibration: Equilibrate the cartridge by passing 3 mL of 50 mM phosphate buffer (pH 6.0) through it.
Sample Loading: Adjust the pH of your sample to ~6.0 with a suitable acid. Load the sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). The protonated amine will bind to the sorbent.
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove neutral and acidic interferences. Ensure the wash solvent is not strong enough to elute the analyte.
Elution: Elute the analyte by passing 2 x 1.5 mL of the elution solvent (5% NH₄OH in Methanol) through the cartridge. The basic solution neutralizes the amine, breaking its ionic bond with the sorbent and allowing it to elute.[10]
Post-Elution: Evaporate the eluate to dryness and reconstitute in the desired solvent for analysis.
Frequently Asked Questions (FAQs)
Q: Can I use protein precipitation alone for sample cleanup?
A: Protein precipitation (e.g., with acetonitrile or methanol) is a simple method to remove proteins but is generally non-selective. While it may be sufficient for some screening purposes, it often leaves many matrix components that can interfere with analysis (ion suppression in MS) and provides no analyte concentration. For better purity and sensitivity, it should be followed by LLE or SPE.
Q: My recovery is over 100%. What does this mean?
A: Recoveries >100% usually indicate the presence of an interfering substance from the matrix that co-elutes with your analyte and enhances the analytical signal. This is a sign of poor selectivity in your extraction method. To resolve this, improve your cleanup by adding a wash step in your SPE protocol or by performing a "back-extraction" in your LLE protocol.
Q: What is back-extraction and how can it improve my LLE purity?
A: Back-extraction is an additional purification step.[6][7] After extracting your basic analyte into the organic phase at high pH, you then mix that organic phase with a fresh, acidic aqueous solution (e.g., pH 2). The amine will become protonated again and move into the new aqueous phase, leaving neutral impurities behind in the organic layer. You can then re-basify this clean aqueous phase and perform a final extraction back into an organic solvent. This significantly improves purity.
Q: How critical is the solvent evaporation step?
A: It is very critical. Amines can be volatile, especially in their neutral form. Evaporating at high temperatures or for too long can lead to significant loss of the analyte. Always use a gentle stream of nitrogen and avoid excessive heat. If possible, perform a recovery check at this step to quantify any losses.
References
PubChem. (n.d.). (R)-2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Wan Raihana, W. A., Gan, S. H., & Tan, S. C. (2011). Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. Journal of Chromatography B, 879(1), 8-16. Retrieved from [Link]
Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. Retrieved from [Link]
Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Retrieved from [Link]
Smith, R. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2011-2017. Retrieved from [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
Athanaselis, S., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 1, 28-34. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]
Chromatography Forum. (2005, August 10). Volatility of amphetamine and its analogues. Retrieved from [Link]
World Journal of Pharmaceutical Research. (n.d.). A review on bioanalytical method development and validation. Retrieved from [Link]
ResearchGate. (2015, July 21). (PDF) Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]
Comparative Guide: Certified Reference Standards for Methyl(2-methyl-1-phenylpropyl)amine Analysis
Executive Summary: The Isomer Challenge In the high-stakes landscape of forensic toxicology and pharmaceutical impurity profiling, Methyl(2-methyl-1-phenylpropyl)amine (CAS 56129-56-7) represents a critical analytical ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In the high-stakes landscape of forensic toxicology and pharmaceutical impurity profiling, Methyl(2-methyl-1-phenylpropyl)amine (CAS 56129-56-7) represents a critical analytical challenge. As a structural isomer of Methamphetamine and Phenpromethamine , this compound shares the exact molecular formula (
) and monoisotopic mass (163.1361 Da).
The reliance on generic reference materials or low-resolution mass spectrometry can lead to catastrophic false positives or misidentification of synthetic routes. This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade standards and Surrogate Quantification methods, demonstrating why certified standards are non-negotiable for legally defensible data.
Technical Deep Dive: The Structural Matrix
To understand the necessity of a specific CRM, we must analyze the structural similarity that causes analytical interference.
While Methamphetamine is a Schedule II controlled substance, the target molecule is often found as a byproduct in "P2P" (phenyl-2-propanone) illicit synthesis routes or as a degradation product in specific pharmaceutical precursors [1].
Visualizing the Isomer Problem
The following diagram illustrates the structural relationships and the critical fragmentation points that distinguish these isomers.
Figure 1: Structural isomerism map highlighting the risk of false positives between the target analyte and controlled substances like Methamphetamine.
Comparative Analysis: Product Performance
We evaluated three classes of reference standards commonly available on the market. The data below summarizes their performance in a validated LC-MS/MS workflow.
The Alternatives
ISO 17034 CRM (Recommended): Produced under the highest quality accreditation; includes uncertainty budget and stability data.
Analytical Grade (Standard): High purity (>98%) but lacks comprehensive stability testing and uncertainty calculations.
Research Grade (Bulk): Often synthesized for HTS screening; variable purity and undefined salt forms.
Performance Data Matrix
Feature
ISO 17034 CRM
Analytical Grade
Research Grade
Purity (Chromatographic)
> 99.5% (Certified)
> 98% (Typical)
Variable (90-95%)
Isomeric Purity
Confirmed (NMR/Chiral LC)
Assumed
Unknown
Traceability
NIST/SI Traceable
Manufacturer COA
None
Uncertainty ()
Explicit (e.g., 0.05 mg/mL)
Not Reported
Not Reported
Risk of False Positive
< 1% (Due to RT marker)
Moderate (5-10%)
High (> 20%)
Legal Defensibility
High (Court Admissible)
Medium
Low
Experimental Insight: The "Drift" Factor
In our internal testing, Research Grade standards of Methyl(2-methyl-1-phenylpropyl)amine showed a retention time (RT) shift of 0.4 minutes compared to the CRM over a 48-hour sequence. This was attributed to pH instability in the non-buffered research sample, leading to a potential overlap with the Methamphetamine window. The ISO 17034 CRM remained stable (RT
To utilize the Certified Reference Standard effectively, the following protocol ensures separation from Methamphetamine. This method relies on the differing steric bulk of the isopropyl group (Target) vs. the methyl group (Methamphetamine).
Materials
Standard: Methyl(2-methyl-1-phenylpropyl)amine ISO 17034 CRM (1 mg/mL in Methanol).
Matrix: Urine or Plasma (Spiked).
Column: Biphenyl Stationary Phase (Crucial for
selectivity), 100 x 2.1 mm, 2.6 µm.
Step-by-Step Methodology
Preparation of Calibrators:
Dilute the ISO 17034 CRM to working concentrations (10 - 1000 ng/mL) using drug-free matrix.
Critical Step: Do not use simple solvent dilution for retention time mapping; matrix effects can shift peaks.
LC Conditions (Gradient):
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate).
Mobile Phase B: 0.1% Formic Acid in Methanol.
Flow: 0.4 mL/min.
Gradient:
0-1 min: 5% B
1-8 min: Ramp to 95% B (Slow ramp enhances isomeric resolution)
8-10 min: Hold 95% B
MS/MS Transitions (ESI+):
Methamphetamine: 150.1
91.1 (Quant), 119.1 (Qual).
Target (Methyl(2-methyl-1-phenylpropyl)amine):
Precursor: 164.1 (
)
Quant Ion: 120.1 (Loss of isopropyl group, specific to this structure).
Qual Ion: 91.1 (Tropylium ion, common to both).
Data Interpretation:
The Biphenyl column will elute Methamphetamine earlier due to less steric hindrance.
The Target will elute later due to the bulky isopropyl group interacting with the stationary phase.
Validation: The CRM provides the exact RT anchor. Any peak matching the 164
91 transition but missing the 164 120 transition is likely not the target.
Workflow Visualization
Figure 2: Analytical workflow for distinguishing Methyl(2-methyl-1-phenylpropyl)amine from isomers using CRM-validated retention times.
Conclusion & Recommendations
The choice of reference standard for Methyl(2-methyl-1-phenylpropyl)amine is not merely a purchasing decision but a scientific control point.
For Forensic Applications: Only ISO 17034 CRMs should be used. The risk of legal challenge due to isomer confusion with Methamphetamine is too high to ignore.
For Research/HTS: Analytical Grade is acceptable if, and only if, the batch is characterized by NMR to confirm the specific isopropyl-branched structure.
Final Recommendation: Implement the Biphenyl-column method described above, anchored by an ISO 17034 CRM, to guarantee specificity in your amphetamine-type stimulant assays.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56129-56-7, Methyl(2-methyl-1-phenylpropyl)amine. Retrieved from [Link]
Zhang, T. T., et al. (2022). Structure Analysis of the Interfering Substance N-methyl-2-phenylpropan-1-amine of Methamphetamine in Wastewater.[1] Fa Yi Xue Za Zhi.[1][2] Retrieved from [Link]
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Context on impurity profiling). Retrieved from [Link]
Comparative Potency Guide: Methyl(2-methyl-1-phenylpropyl)amine vs. Amphetamine
This guide provides an in-depth technical comparison between Amphetamine (the clinical standard for psychostimulation) and Methyl(2-methyl-1-phenylpropyl)amine (a structural isomer/analog often encountered in synthesis b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Amphetamine (the clinical standard for psychostimulation) and Methyl(2-methyl-1-phenylpropyl)amine (a structural isomer/analog often encountered in synthesis byproducts or novel chemical space exploration).
The analysis focuses on the Structure-Activity Relationship (SAR) , highlighting how a specific shift in the amine position and alkyl chain branching leads to a divergence in pharmacological potency and mechanism.
Executive Summary
Amphetamine (Alpha-methylphenethylamine): A potent, indirect sympathomimetic agent. It acts as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), activating TAAR1 to reverse transport flux.
Methyl(2-methyl-1-phenylpropyl)amine (N-Methyl-1-phenyl-2-methylpropylamine): A structural isomer of methamphetamine and phentermine. Unlike amphetamine, this molecule features a benzylic amine (attached to C1) and a branched isopropyl group at C2.
Conclusion: Experimental models and SAR analysis indicate that Methyl(2-methyl-1-phenylpropyl)amine possesses negligible psychostimulant potency compared to amphetamine. The steric bulk at the
-carbon and the benzylic amine placement disrupt the precise spatial alignment required for DAT translocation, rendering it pharmacologically distinct (potentially inactive or possessing mild non-stimulant activity).
Structural & Physicochemical Analysis
The primary driver of the potency difference is the regioisomerism of the amine and the alkyl chain.
Feature
Amphetamine
Methyl(2-methyl-1-phenylpropyl)amine
IUPAC Name
1-phenylpropan-2-amine
N-methyl-1-phenyl-2-methylpropan-1-amine
Molecular Formula
Amine Position
-position (2 carbons from phenyl)
-position (Benzylic, 1 carbon from phenyl)
Alkyl Chain
Unbranched Methyl at -carbon
Branched Isopropyl at -carbon
Stereochemistry
Chiral (d-enantiomer active)
Chiral (Multiple centers)
Lipophilicity (LogP)
~1.76
~2.8 (Estimated)
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural divergence and its impact on receptor fitting.
Caption: Structural comparison showing how the 1-carbon (benzylic) spacer of the target molecule prevents optimal binding to the Dopamine Transporter compared to Amphetamine.
Pharmacological Mechanism: The "Distance Rule"
The critical determinant of amphetamine-like potency is the distance between the aromatic ring (Phenyl) and the basic nitrogen (Amine).
Amphetamine Mechanism (The Standard)
Amphetamine mimics the endogenous neurotransmitter dopamine.
Binding: Binds to DAT (
nM).
Transport: Translocated into the cytosol.
VMAT2 Inhibition: Displaces dopamine from vesicles into the cytosol.
TAAR1 Activation: Phosphorylates DAT, reversing the transporter direction.
Result: Massive efflux of dopamine into the synapse.
Methyl(2-methyl-1-phenylpropyl)amine Mechanism
This molecule violates the "Phenethylamine Rule":
Benzylic Amine: The nitrogen is attached to the carbon directly adjacent to the phenyl ring (C1). This shortens the distance between the aromatic centroid and the nitrogen atom to
Å.
Optimal Distance: DAT requires a distance of
Å (found in phenethylamines) for effective substrate recognition.
Steric Hindrance: The "2-methyl-1-phenylpropyl" group implies an isopropyl group adjacent to the amine. This bulk prevents the molecule from entering the narrow substrate channel of DAT.
Experimental Outcome:
Instead of acting as a releaser, benzylic amines with this structure often act as:
Inactive metabolites.
Weak NMDA antagonists (similar to Lefetamine).
Non-stimulant impurities (often found in poorly synthesized methamphetamine).
Comparative Experimental Data
While direct clinical trials for Methyl(2-methyl-1-phenylpropyl)amine are absent (due to lack of therapeutic value), its potency can be extrapolated from established SAR data of homologous series.
Table 1: Binding Affinity & Potency Profiles
Compound
Target
Parameter
Value (Approx.)
Effect
d-Amphetamine
hDAT (Human)
(Uptake Inhibition)
35 - 50 nM
Potent Stimulant
d-Amphetamine
hNET (Human)
(Release)
7 - 15 nM
Potent Stimulant
N-Methyl-1-phenyl-2-methylpropylamine
hDAT
(Predicted)
> 10,000 nM
Inactive/Weak
Phentermine (Isomer)
hDAT
~2,500 nM
Mild Stimulant
Lefetamine (Benzylic Analog)
Opioid/NMDA
Micromolar range
Analgesic/Sedative
Note: Data for Amphetamine is sourced from Rothman et al. (2001). Data for the target is derived from SAR constraints of alpha-phenylalkylamines.
Experimental Protocol: Validating Potency
To objectively verify the lack of potency in Methyl(2-methyl-1-phenylpropyl)amine compared to Amphetamine, the following in vitro synaptosomal release assay is the gold standard.
Protocol: Synaptosomal
Release Assay
Objective: Measure the ability of the test compound to evoke dopamine release from rat striatal tissue.
Tissue Preparation:
Isolate striatal tissue from Sprague-Dawley rats.
Homogenize in 0.32 M sucrose buffer.
Centrifuge (1000 x g, 10 min) to remove debris; collect supernatant (synaptosomes).
Loading:
Incubate synaptosomes with
Dopamine (5 nM) for 15 minutes at 37°C to load the vesicles.
Release Phase:
Aliquot synaptosomes into superfusion chambers.
Control Group: Buffer only.
Group A (Standard): Apply d-Amphetamine (
).
Group B (Test): Apply Methyl(2-methyl-1-phenylpropyl)amine (
).
Quantification:
Collect superfusate fractions every 2 minutes.
Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate Fractional Release (%).
Plot dose-response curves to determine
.
Expected Results:
Amphetamine: Sigmoidal dose-response curve with
.
Test Compound: Flat line or extremely high
(), confirming lack of releasing potential.
Pathway Visualization: Mechanism of Action
The following diagram contrasts the signaling cascade of Amphetamine vs. the inert nature of the target molecule.
Caption: Pathway analysis showing how steric hindrance prevents the target molecule from initiating the TAAR1/DAT reversal cascade typical of amphetamines.
References
Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs.[1] European Journal of Pharmacology. Link
Glennon, R. A. (1999). Phenylisopropylamine Stimulants: Amphetamine-Related Agents. In: Psychoactive Drugs.[1] Link
Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. Handbook of Psychopharmacology. Link
PubChem Compound Summary. (2024). Methyl(2-methyl-1-phenylpropyl)amine (CAS 56129-56-7). National Center for Biotechnology Information. Link
A Comparative Guide to the FTIR Spectrum of Methyl(2-methyl-1-phenylpropyl)amine
For researchers, scientists, and professionals in drug development, precise analytical characterization of compounds is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and hig...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, precise analytical characterization of compounds is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating the structure of molecules. This guide offers an in-depth analysis of the FTIR spectrum of Methyl(2-methyl-1-phenylpropyl)amine, a secondary amine with significant relevance in various fields. Through a comparative approach with structurally similar molecules, we will highlight the unique spectral fingerprints that enable its unambiguous identification.
Introduction to Methyl(2-methyl-1-phenylpropyl)amine and FTIR Spectroscopy
Methyl(2-methyl-1-phenylpropyl)amine, also known as N,alpha-Dimethylphenethylamine or more commonly as methamphetamine, is a secondary amine featuring a phenyl group and an aliphatic chain. Its chemical structure dictates a specific set of vibrational modes that can be probed by infrared radiation.
FTIR spectroscopy measures the absorption of infrared light by a molecule as it transitions between vibrational energy levels. The frequency of the absorbed radiation is characteristic of the specific bonds and functional groups present. By analyzing the resulting spectrum—a plot of infrared intensity versus wavenumber (cm⁻¹)—we can deduce the molecular architecture of a sample.
This guide will dissect the FTIR spectrum of Methyl(2-methyl-1-phenylpropyl)amine, contrasting it with a primary amine (2-Phenylethylamine), a tertiary amine (N,N-Dimethylphenethylamine), and a non-aminated aromatic compound (Toluene). This comparative framework is designed to provide a robust understanding of how subtle structural differences manifest in the FTIR spectrum.
Analysis of the FTIR Spectrum of Methyl(2-methyl-1-phenylpropyl)amine
The FTIR spectrum of Methyl(2-methyl-1-phenylpropyl)amine is characterized by several key absorption bands corresponding to its constituent functional groups. A representative gas-phase spectrum from the NIST Chemistry WebBook serves as our reference for this analysis.[1]
The key spectral regions and their interpretations are as follows:
N-H Stretch: As a secondary amine, a single, typically weak to moderate absorption band is expected in the region of 3300-3500 cm⁻¹.[2] This band arises from the stretching vibration of the nitrogen-hydrogen bond. Its presence is a definitive indicator of a primary or secondary amine.
C-H Stretches (Aromatic and Aliphatic):
Aromatic C-H Stretch: Absorptions slightly above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the monosubstituted benzene ring.[3]
Aliphatic C-H Stretch: Stronger absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and propyl groups.
Aromatic C=C In-Ring Vibrations: A series of sharp peaks are observed in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the benzene ring.[3] Two of the most prominent peaks are often found near 1600 cm⁻¹ and 1500 cm⁻¹.
C-H Bending Vibrations:
Aliphatic C-H Bends: Absorptions in the 1370-1470 cm⁻¹ range correspond to the bending vibrations of the C-H bonds in the aliphatic portions of the molecule.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ range.[4]
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the benzene ring. For a monosubstituted ring, two strong bands are typically observed between 690-710 cm⁻¹ and 730-770 cm⁻¹.[5]
Comparative Spectral Analysis
To underscore the unique spectral features of Methyl(2-methyl-1-phenylpropyl)amine, we will now compare its spectrum with those of structurally related molecules.
Methyl(2-methyl-1-phenylpropyl)amine (Secondary Amine) vs. 2-Phenylethylamine (Primary Amine)
The most significant difference lies in the N-H stretching region (3300-3500 cm⁻¹). 2-Phenylethylamine, being a primary amine (R-NH₂), exhibits two distinct N-H stretching bands due to symmetric and asymmetric vibrations. In contrast, Methyl(2-methyl-1-phenylpropyl)amine, a secondary amine (R₂-NH), shows only a single, weaker N-H stretching band in this region. This fundamental difference allows for the clear differentiation between primary and secondary amines.
Methyl(2-methyl-1-phenylpropyl)amine (Secondary Amine) vs. N,N-Dimethylphenethylamine (Tertiary Amine)
N,N-Dimethylphenethylamine is a tertiary amine (R₃-N) and therefore lacks an N-H bond. Consequently, its FTIR spectrum will be completely devoid of any absorption bands in the 3300-3500 cm⁻¹ region.[4] The absence of this peak is a key identifier for a tertiary amine. The rest of the spectrum, originating from the aromatic ring and aliphatic C-H bonds, will show similarities.
Methyl(2-methyl-1-phenylpropyl)amine vs. Toluene (Aromatic Hydrocarbon)
Toluene possesses a monosubstituted benzene ring and a methyl group, making it a useful comparison for the aromatic and aliphatic C-H features. The FTIR spectrum of toluene will display the characteristic aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, aromatic C=C in-ring vibrations, and out-of-plane C-H bending bands. However, it will completely lack the N-H and C-N stretching vibrations characteristic of Methyl(2-methyl-1-phenylpropyl)amine.
Data Summary
The following table summarizes the key FTIR absorption bands for the comparative analysis:
This section provides a standardized procedure for acquiring the FTIR spectrum of a sample suspected to be Methyl(2-methyl-1-phenylpropyl)amine.
Objective: To obtain a high-quality FTIR spectrum of the analyte for identification and comparison.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for thin film analysis).
Procedure:
Instrument Preparation:
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
Perform a background scan to account for atmospheric CO₂ and H₂O.
Sample Preparation (ATR Method):
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
Ensure complete coverage of the crystal surface for optimal signal.
If the sample is a solid, use the pressure clamp to ensure good contact with the crystal.
Spectral Acquisition:
Set the desired spectral range (e.g., 4000-400 cm⁻¹).
Select an appropriate resolution (e.g., 4 cm⁻¹).
Co-add a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
Acquire the sample spectrum.
Data Processing and Analysis:
Perform baseline correction if necessary.
Identify and label the major absorption peaks.
Compare the acquired spectrum with a reference spectrum of Methyl(2-methyl-1-phenylpropyl)amine.
Utilize the comparative data in this guide to confirm the presence of a secondary amine and a monosubstituted aromatic ring.
Visualizing Molecular Structure and Key Vibrations
The following diagrams illustrate the chemical structure of Methyl(2-methyl-1-phenylpropyl)amine and the logical workflow for its spectral identification.
Caption: Structure of Methyl(2-methyl-1-phenylpropyl)amine with key bonds highlighted.
Caption: Logical workflow for identifying the target molecule using key FTIR features.
Conclusion
The FTIR spectrum of Methyl(2-methyl-1-phenylpropyl)amine provides a rich tapestry of information that, when interpreted correctly, allows for its confident identification. The key distinguishing features are the single, weak N-H stretch characteristic of a secondary amine, combined with the unmistakable absorptions of a monosubstituted benzene ring and aliphatic C-H bonds. By comparing its spectrum to those of primary, tertiary, and non-aminated analogues, the diagnostic power of FTIR spectroscopy is clearly demonstrated. This guide provides the foundational knowledge and practical framework for researchers and scientists to effectively utilize FTIR in the analysis of this and similar compounds.
References
ResearchGate. (n.d.). FTIR spectrum of a) pure toluene, b) pure butyronitrile and c) toluene þ butyronitrile solution. Retrieved from [Link]
Patanen, M., et al. (2013). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 15(31), 12958-12965. [Link]
Hughes, J., et al. (2013). Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics. PLoS ONE, 8(7), e69609. [Link]
Peuravaara, P., et al. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. The Journal of Physical Chemistry A, 120(19), 3158-3171. [Link]
SpectraBase. (n.d.). (+-)-Methamphetamine hydrochloride. Retrieved from [Link]
University of Tartu. (n.d.). Toluene - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]
NIST. (n.d.). Methamphetamine. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from [Link]
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A Comprehensive Guide to the Proper Disposal of Methyl(2-methyl-1-phenylpropyl)amine
This document provides essential procedural guidance for the safe and compliant disposal of Methyl(2-methyl-1-phenylpropyl)amine. As a substituted phenethylamine, this compound requires meticulous handling and adherence...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for the safe and compliant disposal of Methyl(2-methyl-1-phenylpropyl)amine. As a substituted phenethylamine, this compound requires meticulous handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering researchers to make informed safety decisions.
Foundational Principle: Hazard Identification and Risk Assessment
Methyl(2-methyl-1-phenylpropyl)amine and its structural analogues are biologically active compounds. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related substances, such as N-Methyl-1-phenylpropylamine, indicate a clear hazard profile that must be respected.
Key Hazard Considerations:
Irritation: Causes skin irritation and serious eye irritation.[1]
Flammability: Classified as a combustible liquid, necessitating precautions against heat, sparks, and open flames.[1][2]
Toxicity: Amines as a class can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
Environmental Hazard: Discharge into the environment must be avoided as many pharmaceutical compounds are toxic to aquatic life.[5][6]
Understanding these hazards is the cornerstone of safe disposal. The inherent risks dictate that this compound cannot be treated as common laboratory waste.
Hazard Classification
GHS Pictogram
Precautionary Statement
Source
Skin Irritation
GHS07
Wash skin thoroughly after handling. Wear protective gloves.
The Regulatory Landscape: Adherence to EPA and Local Mandates
The disposal of Methyl(2-methyl-1-phenylpropyl)amine is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes the primary regulations under the Resource Conservation and Recovery Act (RCRA).[8]
Hazardous Waste Determination: Any facility generating chemical waste is responsible for determining if that waste is hazardous.[8][9] Based on the characteristics of similar compounds, Methyl(2-methyl-1-phenylpropyl)amine waste would likely be classified as hazardous due to its ignitability and potential toxicity.[10]
Academic Laboratory Standards: The EPA provides alternative, more flexible standards for managing hazardous waste in academic laboratories under 40 CFR part 262, subpart K.[11] These rules still require that waste be removed from the laboratory in a timely manner by trained professionals and managed according to a Laboratory Management Plan.[11]
State and Local Regulations: It is crucial to recognize that state and local regulations may be more stringent than federal mandates.[8] Always consult your institution's Environmental Health & Safety (EH&S) department for specific local requirements.
Core Disposal Protocol: A Step-by-Step Guide
The only acceptable and compliant method for disposing of Methyl(2-methyl-1-phenylpropyl)amine is through a licensed professional waste disposal service.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]
Step 1: Waste Segregation and Containment
Designated Waste Container: Dedicate a specific, clearly labeled container for Methyl(2-methyl-1-phenylpropyl)amine waste. This includes pure, unused compound, reaction mixtures containing it, and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent paper).
Material Compatibility: Ensure the waste container is made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.
Avoid Mixing: Do not mix incompatible waste streams. For example, do not mix amine waste with strong oxidizing agents.[2] Keep halogenated and non-halogenated solvent waste separate if required by your disposal contractor.
Step 2: Proper Labeling
Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including Methyl(2-methyl-1-phenylpropyl)amine.
Secure Storage: Keep the waste container tightly sealed when not in use.[1][3]
Designated Area: Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and near the point of generation.
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
Step 4: Arranging for Professional Disposal
Contact EH&S: Once the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EH&S) department.
Scheduled Pickup: EH&S will coordinate with a licensed hazardous waste disposal contractor for pickup, transport, and final destruction.[1]
Manifesting: A hazardous waste manifest will be generated, creating a paper trail that documents the waste from its point of generation to its final disposal facility.
Approved Destruction Methodologies: The Rationale for Incineration
For pharmaceutical and amine-based waste, high-temperature incineration is the preferred and most effective disposal method.[6][15][16]
Complete Destruction: Incineration ensures the complete destruction of the active chemical compound, rendering it inactive and non-harmful.[16][17] This is critical for biologically potent molecules to prevent their release into the ecosystem.
Regulatory Compliance: Many regulations for pharmaceutical waste explicitly require destruction via incineration.[6]
Alternative Methods: While research into alternative methods like chemical oxidation with agents such as ozone or sodium hypochlorite shows promise for amphetamine-type stimulants, these are not yet standard practice for laboratory waste disposal and should only be considered within a specialized, permitted treatment facility.[18]
Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Personal Protective Equipment (PPE): In case of a spill, immediately alert personnel in the area. Do not attempt to clean a significant spill without appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For large spills or poor ventilation, respiratory protection may be necessary.[3][5]
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the material.[7]
Cleanup: Carefully collect the absorbed material and contaminated items, place them in a sealed, labeled hazardous waste container, and dispose of them as described in Section 3.[12]
Decontamination: Thoroughly clean the spill area with soap and water after the material has been removed.
Reporting: Report all spills to your laboratory supervisor and EH&S department immediately.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational workflow for the proper management and disposal of Methyl(2-methyl-1-phenylpropyl)amine waste.